molecular formula C7H8Cl2N4 B6610310 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride CAS No. 2763751-24-0

2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride

カタログ番号: B6610310
CAS番号: 2763751-24-0
分子量: 219.07 g/mol
InChIキー: NMHXOLLYQYVRKJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1H-Pyrazol-4-yl)pyrimidine dihydrochloride is a heteroaromatic chemical building block of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors. Its core structure, featuring a pyrimidine ring linked to a pyrazole, is recognized as a privileged scaffold for designing potent therapeutic agents. Recent research has successfully utilized this specific pharmacophore to develop a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which have exhibited potent inhibitory activity against Cyclin-dependent kinase 2 (CDK2), a key target in oncology for overcoming resistance to other cancer therapies . The dihydrochloride salt form enhances the compound's solubility in aqueous systems, facilitating its use in various biological assays. Beyond its application in CDK2 inhibitor development, the pyrazole-pyrimidine architecture is a versatile template explored for its antiproliferative properties, with some derivatives demonstrating mechanism of action through the inhibition of tubulin polymerization . This compound serves as a critical intermediate for researchers synthesizing and optimizing small molecules for cancer research, kinase profiling, and structure-activity relationship (SAR) studies. The product is intended for research applications only and is not approved for use in humans or animals.

特性

IUPAC Name

2-(1H-pyrazol-4-yl)pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4.2ClH/c1-2-8-7(9-3-1)6-4-10-11-5-6;;/h1-5H,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHXOLLYQYVRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CNN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(1H-pyrazol-4-yl)pyrimidine Dihydrochloride Role: Critical pharmacophore in kinase inhibitor development (e.g., JAK, CDK inhibitors). Synthesis Strategy: Palladium-catalyzed Suzuki-Miyaura cross-coupling followed by acidic deprotection/salt formation.

This guide details the synthesis of 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride , a bi-heteroaryl motif commonly utilized in medicinal chemistry as a scaffold for ATP-competitive kinase inhibitors. The connectivity involves the C4 position of the pyrazole ring coupled to the C2 position of the pyrimidine ring.

The protocol prioritizes regiochemical fidelity and scalability . We utilize a protected pyrazole boronate to prevent catalyst poisoning and ensure clean coupling at the less reactive C2-pyrimidine position.

Retrosynthetic Analysis

To synthesize the target efficiently, we disconnect the C-C bond between the two heteroaromatic rings.

  • Disconnection: C2(Pyrimidine)-C4(Pyrazole) bond.

  • Precursors:

    • Electrophile: 2-Chloropyrimidine. (Commercially available, stable).

    • Nucleophile: 1-Boc-pyrazole-4-boronic acid pinacol ester. (The tert-butoxycarbonyl (Boc) group masks the acidic N-H of the pyrazole, preventing interference with the Pd catalyst and improving solubility).

Pathway Visualization

Retrosynthesis Target 2-(1H-pyrazol-4-yl)pyrimidine Dihydrochloride Intermediate 1-Boc-4-(pyrimidin-2-yl)pyrazole Target->Intermediate Deprotection & Salt Formation (HCl) Precursors 2-Chloropyrimidine + 1-Boc-pyrazole-4-boronic acid pinacol ester Intermediate->Precursors Suzuki-Miyaura Coupling (Pd)

Caption: Retrosynthetic disconnection revealing the protected intermediate and key coupling partners.

Reaction Mechanism & Causality

Stage 1: Suzuki-Miyaura Cross-Coupling

The formation of the bi-aryl bond is mediated by a Palladium(0) catalyst.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Pd(0) species into the C-Cl bond of 2-chloropyrimidine. Note that 2-halopyrimidines are generally less reactive than 4-halopyrimidines in SNAr reactions, but they undergo oxidative addition readily with electron-rich phosphine ligands.

  • Transmetallation: The boronate ester (nucleophile) is activated by a base (e.g., Na₂CO₃). The base coordinates to the boron, forming a boronate "ate" complex, which facilitates the transfer of the pyrazole ring to the Palladium center.

  • Reductive Elimination: The two heteroaryl rings are coupled, releasing the product and regenerating the Pd(0) catalyst.[1]

Stage 2: Acidic Deprotection & Salt Formation

The Boc group is acid-labile. Treatment with anhydrous HCl serves a dual purpose:

  • Cleavage: Protonation of the carbamate carbonyl leads to the loss of the tert-butyl cation (which is trapped as isobutylene or tert-butyl chloride) and decarboxylation, revealing the free pyrazole N-H.

  • Salt Formation: The excess HCl protonates the nitrogen atoms.

    • Stoichiometry: The "dihydrochloride" specification implies two equivalents of HCl are bound.

    • Sites: The pyrazole nitrogen (pKa ~2.5) and the pyrimidine nitrogen (pKa ~1.3) are the likely protonation sites. Achieving the dihydrochloride specifically requires high concentrations of HCl and non-aqueous workup to prevent dissociation of the second, weakly bound proton.

Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Cl LnP-Pd(II)-Cl (Ar-Pd-Cl) OxAdd->PdII_Cl + 2-Chloropyrimidine TransMet Transmetallation (Base Activated) PdII_Cl->TransMet + Pyrazole Boronate PdII_ArAr LnP-Pd(II)-Ar1-Ar2 TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Release Intermediate

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for the pyrimidine-pyrazole system.

Experimental Protocol

Stage 1: Synthesis of 1-Boc-4-(pyrimidin-2-yl)pyrazole

Reagents:

  • 2-Chloropyrimidine (1.0 equiv)[2]

  • 1-Boc-pyrazole-4-boronic acid pinacol ester (1.1 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv) [Catalyst]

  • Sodium Carbonate (2.0 M aq. solution, 3.0 equiv)

  • 1,4-Dioxane (10 volumes)

Procedure:

  • Setup: Charge a round-bottom flask with 2-chloropyrimidine, the boronate ester, and 1,4-dioxane.

  • Degassing: Bubble nitrogen through the solution for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM and the aqueous Na₂CO₃ solution.

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) under a nitrogen atmosphere for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of 2-chloropyrimidine.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate phases. Extract aqueous layer with Ethyl Acetate.[3]

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Yield Expectation: 75–85% as a white/off-white solid.

Stage 2: Deprotection to 2-(1H-pyrazol-4-yl)pyrimidine Dihydrochloride

Reagents:

  • Intermediate from Stage 1 (1.0 equiv)[2]

  • 4M HCl in 1,4-Dioxane (10.0 equiv)

  • Ethanol (5 volumes) - Optional solubilizer

  • Diethyl Ether or MTBE (Anti-solvent)

Procedure:

  • Dissolution: Dissolve the protected intermediate in a minimal amount of Ethanol or Dioxane.

  • Acidification: Add 4M HCl in Dioxane dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. A thick precipitate should form.

    • Mechanism Check: The Boc group is cleaved; CO₂ and isobutylene are released.

  • Precipitation: If precipitation is not complete, add Diethyl Ether (anti-solvent) to force the salt out of solution.

  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash the cake with Diethyl Ether.

  • Drying: Dry under high vacuum at 40°C for 12 hours.

    • Product: 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride.

    • Appearance: White to pale yellow crystalline solid.

Data Presentation & Troubleshooting

Critical Process Parameters (CPPs)
ParameterSettingRationale
Inert Atmosphere Nitrogen/ArgonPd(0) is sensitive to oxidation; O₂ promotes homocoupling.
Temperature 90–100°CRequired to overcome the activation energy of oxidative addition for aryl chlorides.
Stoichiometry 1.1 eq BoronateSlight excess compensates for potential protodeboronation of the pyrazole species.
Acid Strength >4M HCl (Anhydrous)Water must be minimized to isolate the dihydrochloride. Aqueous HCl often yields the monohydrochloride or free base upon drying.
Troubleshooting Guide
  • Problem: Low conversion in Stage 1.

    • Solution: Switch catalyst to Pd(PPh₃)₄ or XPhos Pd G2 . Ensure thorough degassing.

  • Problem: Product is sticky/hygroscopic (Stage 2).

    • Solution: The dihydrochloride is highly hygroscopic. Handle in a glovebox or dry room. Wash thoroughly with anhydrous ether to remove residual dioxane.

  • Problem: Incomplete Deprotection.

    • Solution: Increase reaction time or temperature (up to 40°C). Ensure HCl is not old/degraded.

References

  • Suzuki-Miyaura Coupling Mechanism & Scope

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of Pyrazolyl-pyrimidines (Generic Protocol)

    • Luo, H., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 26(7), 1968. Link

  • Boc-Pyrazole Boronates in Synthesis

    • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Salt Formation and Polymorphism in Pharmaceuticals

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

Sources

A Technical Guide to Novel Synthesis Routes for Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core structure for a multitude of compounds with significant therapeutic potential. As a bioisostere of purine, this scaffold has been extensively explored for the development of kinase inhibitors, anti-cancer agents, and other valuable pharmaceuticals.[1][2] This in-depth technical guide provides an overview of novel and efficient synthetic routes for the preparation of pyrazolo[3,4-d]pyrimidine derivatives, with a focus on methodologies that offer advantages in terms of yield, reaction time, and environmental impact.

Microwave-Assisted Multi-Component Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. When combined with multi-component reactions (MCRs), it offers a highly efficient approach for the construction of complex molecular architectures in a single step.[3][4]

Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

A notable example is the three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines.[5][6] This method proceeds under controlled microwave irradiation and does not require a catalyst, offering significant pot- and step-economy.[5][6] The reaction is selective, with the pyrimidine ring annulation occurring on the N-1 unsubstituted 5-aminopyrazole-4-carboxylates without side reactions at the pyrazole ring nitrogen atoms.[5]

Experimental Protocol: Microwave-Assisted Three-Component Synthesis

  • A mixture of methyl 5-aminopyrazole-4-carboxylate (1 mmol), primary amine (1.2 mmol), and trimethyl orthoformate (3 mL) is placed in a microwave tube.

  • The tube is sealed and subjected to microwave irradiation at a specified temperature and time (e.g., 120 °C for 15-30 minutes).

  • After cooling, the resulting precipitate is collected by filtration.

  • The solid is washed with a suitable solvent (e.g., methanol or ethyl acetate) to afford the pure product.

ReactantsProductYield (%)Reference
Methyl 5-amino-1H-pyrazole-4-carboxylate, Benzylamine, Trimethyl orthoformate5-Benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one85[5]
Methyl 5-amino-1H-pyrazole-4-carboxylate, Aniline, Trimethyl orthoformate5-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one53[5]

Causality Behind Experimental Choices: The use of microwave irradiation significantly reduces the reaction time compared to conventional heating methods. Trimethyl orthoformate acts as a one-carbon source and a dehydrating agent, facilitating the cyclization to form the pyrimidine ring. The absence of a catalyst simplifies the workup procedure and reduces the cost of the synthesis.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 5-Aminopyrazole-4-carboxylate 5-Aminopyrazole-4-carboxylate Microwave Irradiation Microwave Irradiation 5-Aminopyrazole-4-carboxylate->Microwave Irradiation Primary Amine Primary Amine Primary Amine->Microwave Irradiation Trimethyl Orthoformate Trimethyl Orthoformate Trimethyl Orthoformate->Microwave Irradiation Pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one Microwave Irradiation->Pyrazolo[3,4-d]pyrimidin-4-one Catalyst-Free Catalyst-Free Catalyst-Free->Pyrazolo[3,4-d]pyrimidin-4-one

Caption: Microwave-assisted three-component synthesis workflow.

Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact.[7][8] This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

Glycerol-Mediated Synthesis

Glycerol, a biodegradable and non-toxic solvent, has been successfully employed as a green reaction medium for the one-pot synthesis of pyrazolo[3,4-d]pyrimidine derivatives.[9][10] This method involves the reaction of an aldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and urea or thiourea in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA).[9] This approach offers high yields in short reaction times and avoids the use of harsh reaction conditions.[9][10]

Experimental Protocol: Glycerol-Mediated Synthesis

  • A mixture of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol), aldehyde (1 mmol), urea/thiourea (1.2 mmol), and p-TSA (10 mol%) in glycerol (5 mL) is heated at 100 °C for the specified time.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature and water is added.

  • The solid product is filtered, washed with water, and dried.

AldehydeReagentProductYield (%)Reference
BenzaldehydeUrea3-Methyl-1,4-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one91[9]
4-ChlorobenzaldehydeThiourea4-(4-Chlorophenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidine-6-thione88[9]

Authoritative Grounding: The use of glycerol as a solvent aligns with the principles of green chemistry due to its low toxicity, biodegradability, and high boiling point, which allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Pyrazolone Pyrazolone Heating Heating Pyrazolone->Heating Aldehyde Aldehyde Aldehyde->Heating Urea/Thiourea Urea/Thiourea Urea/Thiourea->Heating Glycerol (Solvent) Glycerol (Solvent) Glycerol (Solvent)->Heating p-TSA (Catalyst) p-TSA (Catalyst) p-TSA (Catalyst)->Heating Pyrazolo[3,4-d]pyrimidine derivative Pyrazolo[3,4-d]pyrimidine derivative Heating->Pyrazolo[3,4-d]pyrimidine derivative

Caption: Green synthesis of pyrazolo[3,4-d]pyrimidines in glycerol.

Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidines

4-Aminopyrazolo[3,4-d]pyrimidine is a key intermediate in the synthesis of many biologically active compounds. A classic and effective method for its preparation involves the reaction of 3-amino-4-cyanopyrazole with formamidine or a salt thereof.[11]

Experimental Protocol: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine

  • A mixture of 3-amino-4-cyanopyrazole and formamidine acetate in a suitable solvent such as 2-methoxyethanol is heated.

  • The reaction is typically carried out at a temperature range of 85 °C to 125 °C for a period of one to seventy-two hours.[11]

  • Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid.

Trustworthiness of the Protocol: This method is well-established and has been cited in the literature for the reliable synthesis of the target compound. The use of formamidine acetate provides a stable source of formamidine for the cyclization reaction.

Divergent Synthesis of 1,3,6-Trisubstituted Pyrazolo[3,4-d]pyrimidines

For the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a divergent synthetic route is highly desirable. A concise and highly divergent method has been developed for the synthesis of 1,3,6-trisubstituted pyrazolo[3,4-d]pyrimidines.[12] This strategy features a microwave-assisted one-pot N1-alkylation/Suzuki–Miyaura reaction as the key step.[12]

Experimental Protocol: Divergent Synthesis

  • N1-Alkylation: A mixture of the starting pyrazolo[3,4-d]pyrimidine, an alkyl halide, and a base (e.g., K2CO3) in a solvent like DMF is heated under microwave irradiation.

  • Suzuki–Miyaura Coupling: To the same reaction vessel, a boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and an aqueous base are added. The mixture is then heated again under microwave irradiation to introduce a substituent at the C3 position.

  • SNAr Displacement: The C6 position can be further modified through a nucleophilic aromatic substitution (SNAr) reaction with various nucleophiles.[12]

StepReagentsConditionsPurposeReference
N1-AlkylationAlkyl chloride, K2CO3, DMFMicrowave, 200 °C, 10 minIntroduce substituent at N1[12]
Suzuki–Miyaura CouplingPhenylboronic acid, Pd(PPh3)4, H2OMicrowave, 150 °C, 15 minIntroduce substituent at C3[12]
SNAr DisplacementAmineConventional heatingIntroduce substituent at C6[12]

Conclusion

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has seen significant advancements with the advent of novel methodologies. Microwave-assisted multi-component reactions and green chemistry approaches offer efficient, rapid, and environmentally friendly alternatives to traditional synthetic methods. Divergent synthetic strategies enable the rapid generation of diverse libraries of compounds for drug discovery programs. The choice of synthetic route will depend on the specific target molecule, desired scale of synthesis, and available resources. The protocols and insights provided in this guide are intended to assist researchers in the rational design and efficient synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives for various applications in drug development.

References

  • Štefane, B., & Požgan, F. (2018). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 8(38), 21484–21493. [Link]

  • Štefane, B., & Požgan, F. (2018). Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones 4 under microwave irradiation. ResearchGate. [Link]

  • Li, X., et al. (2011). Microwave-Assisted, Divergent Solution-Phase Synthesis of 1,3,6-Trisubstituted Pyrazolo[3,4-d]pyrimidines. ACS Combinatorial Science, 13(4), 358–362. [Link]

  • Various Authors. (2023). Recent green approaches for the synthesis of pyrazolo[3,4-d]pyrimidines: A mini review. ResearchGate. [Link]

  • Reddy, T. R., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect, 9(25), e202403569. [Link]

  • Štefane, B., & Požgan, F. (2018). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Sureja, D. K., et al. (2012). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 184–189. [Link]

  • Lee, S., et al. (2021). Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice. ResearchGate. [Link]

  • Various Authors. (2022). Efficient Green Protocols for the Preparation of Pyrazolopyrimidines. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Medicinal Chemistry, 15(1), 143-157. [Link]

  • Wang, Z., et al. (2011). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 16(12), 10565-10577. [Link]

  • Dave, R., & Augusthy, A. (2014). Multicomponent, Efficient Approach for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives Using Glycerol as Green Solvent. IOSR Journal of Applied Chemistry, 7(2), 63-66. [Link]

  • Li, Z., et al. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry, 88(11), 7435–7444. [Link]

  • Bristol-Myers Squibb Company. (1981). Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine. U.S.
  • Various Authors. (2008). Synthesis of some novel pyrazolo(3,4-d)pyrimidine derivatives. ResearchGate. [Link]

  • Various Authors. (2021). One-Pot Multicomponent Synthesis Of Pyrazolo Pyrido Pyrimidine-Diones Empoyed By Agotf. International Journal of Creative Research Thoughts. [Link]

  • Alkoofee, G. F., et al. (2026). Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. ResearchGate. [Link]

  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15283-15302. [Link]

  • Li, Y., et al. (2025). Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. Molecular Diversity. [Link]

  • Dave, R., & Augusthy, A. (2014). Multicomponent, Efficient Approach for the Synthesis of Pyrazolo [3, 4-d] pyrimidine Derivatives Using Glycerol as Green Solvent. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 21(10), 1295. [Link]

  • Kumar, A., et al. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. Rasayan Journal of Chemistry, 16(3), 1844-1848. [Link]

  • Ghorab, M. M., et al. (2010). Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. European Journal of Medicinal Chemistry, 45(1), 171-178. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1864-1886. [Link]

  • Various Authors. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]

  • Hassaballah, A. I., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Semantic Scholar. [Link]

Sources

A Technical Guide to the Mechanism of Action of Pyrazolopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolopyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its inherent ability to mimic the adenine ring of ATP allows it to effectively target the highly conserved ATP-binding site of kinases, leading to the successful development of numerous therapeutics for a range of diseases, most notably cancer. This guide provides an in-depth exploration of the molecular mechanism of action of pyrazolopyrimidine-based inhibitors, details the key molecular interactions that govern their potency and selectivity, and outlines the essential experimental protocols used to characterize their activity.

Introduction: The Central Role of Kinases and the Rise of Pyrazolopyrimidines

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental process that regulates the majority of cellular signal transduction pathways.[1][2] These pathways control cell growth, differentiation, metabolism, and apoptosis.[2] Consequently, the dysregulation of kinase activity, often due to genetic mutations, is a primary driver of many human diseases, including cancer.[3][4] This has made kinases one of the most important classes of drug targets in modern medicine.[3]

Small molecule inhibitors that target the kinase domain have revolutionized treatment paradigms.[4] Among the various chemical scaffolds used to design these inhibitors, the pyrazolopyrimidine core, a fused heterocyclic system of pyrazole and pyrimidine, is particularly prominent.[3][5] This scaffold is considered a bioisostere of adenine, the purine base in adenosine triphosphate (ATP), the natural co-substrate for all kinases.[3] This structural mimicry allows pyrazolopyrimidine derivatives to act as highly effective ATP-competitive inhibitors.[1][3]

The Pyrazolopyrimidine Scaffold: A Privileged Hinge-Binding Moiety

The efficacy of the pyrazolopyrimidine scaffold lies in its molecular structure, which is perfectly suited to interact with the ATP-binding pocket of a kinase. This pocket is located in the cleft between the N-terminal and C-terminal lobes of the kinase domain and contains a critical "hinge region" that connects the two lobes.[6]

The pyrazolopyrimidine core typically forms one or more crucial hydrogen bonds with the backbone amide groups of the hinge region residues.[3][7] This interaction anchors the inhibitor in the active site, a foundational requirement for potent inhibition. The fused ring system itself is a rigid, planar structure that fits snugly into the hydrophobic pocket typically occupied by the adenine ring of ATP.

Caption: The Pyrazolo[3,4-d]pyrimidine core structure, highlighting key features.

By modifying the substitution points on the core scaffold (e.g., the C3, N1, and C4 positions), medicinal chemists can extend the molecule into other nearby pockets of the active site. This is the primary strategy for achieving selectivity for a specific kinase over the more than 500 other kinases in the human kinome, as these surrounding pockets are less conserved than the hinge region.[3][8]

Mechanism of Action: Competitive Inhibition of ATP Binding

The predominant mechanism of action for pyrazolopyrimidine inhibitors is competitive inhibition with respect to ATP.[1][9] By occupying the ATP-binding site, the inhibitor physically blocks ATP from binding, thereby preventing the kinase from transferring a phosphate group to its substrate and halting the downstream signaling cascade.[1]

A well-characterized example is Ruxolitinib , a pyrazolopyrimidine-based inhibitor of Janus kinases (JAK1 and JAK2).[9][10] Ruxolitinib competitively blocks the ATP-binding sites of JAK1 and JAK2, disrupting the JAK-STAT signaling pathway that is hyperactivated in myeloproliferative neoplasms.[9][11][12]

The key molecular interactions that define this mechanism are:

  • Hydrogen Bonding with the Hinge: The nitrogen atoms in the pyrazolopyrimidine core act as hydrogen bond acceptors, forming critical bonds with the backbone NH groups of hinge residues (e.g., Met108 and Leu107 in ERK2).[6] This is the primary anchoring interaction.

  • Hydrophobic Interactions: The fused aromatic rings of the scaffold engage in van der Waals and hydrophobic interactions with nonpolar residues lining the ATP pocket.

  • Targeting Specific Pockets: Substituents appended to the core are designed to fit into specific sub-pockets. For instance, a group at the C3 position can extend into a hydrophobic back pocket, which can significantly enhance both potency and selectivity.[13][14]

G cluster_0 Normal Kinase Function cluster_1 Inhibition Mechanism Kinase Kinase Enzyme N-Lobe C-Lobe Product Phosphorylated Product Kinase->Product Phosphorylates ADP ADP Kinase->ADP ATP ATP ATP->Kinase Binds ATP->ATP_blocked Blocked Substrate Substrate Protein Substrate->Kinase Binds Substrate->Substrate_blocked No Phosphorylation Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->Kinase start Start: Novel Pyrazolopyrimidine Compound biochem Biochemical Assay (e.g., ADP-Glo) start->biochem biophys Biophysical Assay (e.g., SPR, ITC) start->biophys xray X-Ray Crystallography start->xray ic50 Determine IC50 (Potency) biochem->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar kd Determine KD & Kinetics (Binding Affinity) biophys->kd kd->sar binding_mode Elucidate Binding Mode (Structural Basis) xray->binding_mode binding_mode->sar optimize Optimize Compound (Improve Potency/Selectivity) sar->optimize optimize->biochem Iterate

Caption: Experimental workflow for characterizing a pyrazolopyrimidine kinase inhibitor.

Structural Biology for Mechanistic Insight

X-ray crystallography provides the ultimate proof of the binding mode. [6]Obtaining a co-crystal structure of the pyrazolopyrimidine inhibitor bound to the kinase domain allows for atomic-level visualization of the interactions. This is invaluable for:

  • Confirming the ATP-competitive binding mode.

  • Identifying the specific hydrogen bonds and hydrophobic interactions. [15]* Guiding structure-activity relationship (SAR) studies to design more potent and selective next-generation inhibitors. [16][17]

Structure-Activity Relationships and Selectivity

The development of a successful pyrazolopyrimidine inhibitor hinges on optimizing its structure to achieve high potency for the target kinase while minimizing activity against off-target kinases. [8][18]

Position on Scaffold Typical Role in Binding and Selectivity Example Modification Impact
Pyrazolopyrimidine Core Hinge-binding anchor. N/A (Conserved) Essential for general kinase affinity. [3]
C3 Position Often points towards a hydrophobic pocket. Addition of anilino or phenyl groups. Can significantly enhance potency and selectivity. [4]
N1 Position Can be modified to explore solvent-exposed regions or other pockets. Alkyl groups, cyclic moieties. Influences solubility, cell permeability, and can fine-tune selectivity. [3]

| C4/C6 Positions | Depending on the isomer, these positions can be used to achieve selectivity. | Amine or substituted aryl groups. | Critical for targeting specific residues outside the immediate ATP-binding site. [4]|

Table 1: General Structure-Activity Relationship (SAR) insights for pyrazolopyrimidine kinase inhibitors.

For example, in the development of SRC kinase inhibitors, modifying substituents on the core scaffold led to the discovery of eCF506, a compound with subnanomolar IC50 for SRC and over 1000-fold selectivity against the closely related ABL kinase. [18][19]This high selectivity is crucial for avoiding off-target toxicities. [19]

Conclusion

The pyrazolopyrimidine scaffold is a cornerstone of modern kinase inhibitor design. Its mechanism of action is rooted in its ability to act as an ATP-competitive inhibitor, effectively anchored by hydrogen bonds to the kinase hinge region. The versatility of the scaffold allows for extensive chemical modification, enabling the development of inhibitors with exquisite potency and selectivity for specific kinase targets. A comprehensive characterization, employing a suite of biochemical, biophysical, and structural biology techniques, is essential for elucidating the precise mechanism and advancing these promising compounds through the drug development pipeline.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]

  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). Journal of Medicinal Chemistry. [Link]

  • What are Protein kinases inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • Ruxolitinib. Wikipedia. [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (2022). Arabian Journal of Chemistry. [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (2025). Journal of Experimental & Clinical Cancer Research. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ). (2021). Journal of Medicinal Chemistry. [Link]

  • Rapid Discovery and Structure−Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth v. (2016). Semantic Scholar. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2019). Future Medicinal Chemistry. [Link]

  • Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. (2023). RSC Medicinal Chemistry. [Link]

  • What is the mechanism of action of Ruxolitinib Phosphate?. (2025). Patsnap Synapse. [Link]

  • Latent allosteric control of protein interactions by ATP-competitive kinase inhibitors. (2022). Current Opinion in Structural Biology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. (2020). BMG LABTECH. [Link]

  • How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. (2020). ACS Chemical Biology. [Link]

  • The Growing Arsenal of ATP-Competitive and Allosteric Inhibitors of BCR–ABL. (2012). Cancer Research. [Link]

  • Ruxolitinib. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Advances. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). Nature Reviews Drug Discovery. [Link]

  • Ruxolitinib Mechanism of Action Action Pathway. PathWhiz. [Link]

  • Ruxolitinib: A novel molecule in the management of dermatological disorders. (2024). Indian Dermatology Online Journal. [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). Journal of Medicinal Chemistry. [Link]

  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2.. ResearchGate. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. (2024). AACR Publications. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Medicinal Chemistry. [Link]

  • Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. (2019). Journal of Medicinal Chemistry. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). MDPI. [Link]

Sources

The Pyrazole Pharmacophore: A History of Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, structural mechanics, and synthetic history of pyrazole-based kinase inhibitors.

Executive Summary: The Privileged Scaffold

The pyrazole ring (1,2-diazole) has cemented its status as a "privileged scaffold" in modern medicinal chemistry, particularly within the realm of protein kinase inhibitors (PKIs).[1][2][3][4][5] Its success stems from its amphoteric nature—capable of acting as both a hydrogen bond donor (via N-H) and acceptor (via the lone pair on N2)—allowing it to mimic the adenine ring of ATP. This structural mimicry enables pyrazole-based small molecules to anchor effectively within the kinase hinge region, a critical requirement for ATP-competitive inhibition.[6]

Currently, over 8 FDA-approved kinase inhibitors utilize a pyrazole core, spanning targets from JAK and ALK to mutant KIT and BRAF. This guide explores the evolution of these inhibitors, the structural activity relationships (SAR) that drive their potency, and the synthetic methodologies used to manufacture them.[7][8]

Structural Basis of Inhibition (SAR)

The Hinge Binding Paradigm

The primary mechanism of pyrazole-based inhibitors involves the "hinge region"—the segment of the kinase connecting the N-terminal and C-terminal lobes.

  • Adenine Mimicry: The pyrazole ring often substitutes for the adenine of ATP.

  • Donor-Acceptor Motif:

    • N1 (Donor): Forms a hydrogen bond with the backbone carbonyl of a specific hinge residue (e.g., Glu, Met).

    • N2 (Acceptor): Accepts a hydrogen bond from the backbone amide nitrogen.

  • Substituent Vectors: Positions 3, 4, and 5 on the pyrazole ring allow for vectors that can access the solvent front, the gatekeeper residue, or the hydrophobic back pocket (selectivity pocket).

Visualization of Binding Mode

The following diagram illustrates the canonical binding interaction of a generic pyrazole inhibitor within the kinase hinge region.

HingeBinding cluster_kinase Kinase Hinge Region cluster_inhibitor Pyrazole Inhibitor Residue1 Backbone CO (H-Bond Acceptor) Residue2 Backbone NH (H-Bond Donor) PyrazoleN2 Pyrazole N2 (Acceptor) Residue2->PyrazoleN2 H-Bond Gatekeeper Gatekeeper Residue (Selectivity Filter) PyrazoleN1 Pyrazole N1-H (Donor) PyrazoleN1->Residue1 H-Bond R_Group C3/C5 Substituents (Solvent/Hydrophobic Pocket) R_Group->Gatekeeper Steric/Hydrophobic Interaction

Figure 1: Canonical interactions between the pyrazole scaffold and kinase hinge residues.

Historical Evolution & Key Molecules

The development of pyrazole inhibitors has progressed from early promiscuous hits to highly selective Type I (active conformation) and Type II (inactive conformation) inhibitors, and recently to allosteric modulators.

Timeline of Discovery

Timeline 2011 2011 2013 2013: Ibrutinib (BTK) Fused Pyrazole 2011->2013 _2 2011: Ruxolitinib (JAK1/2) Myelofibrosis _2->2013 2018 2018: Encorafenib (BRAF V600E) Melanoma 2013->2018 2020 2020: Avapritinib (KIT/PDGFRA) Exon 18 Mutants 2018->2020 2021 2021: Asciminib (BCR-ABL) Allosteric (Myristoyl) 2020->2021

Figure 2: Chronological approval of key pyrazole-containing kinase inhibitors.[6]

Comparative Data of Key Pyrazole Inhibitors
Drug NameTarget(s)Pyrazole RoleIC50 (nM)Indication
Ruxolitinib JAK1, JAK2Hinge Binder3.3 (JAK1), 2.8 (JAK2)Myelofibrosis, GVHD
Crizotinib ALK, ROS1, METHinge/Solvent~20 (ALK), 8 (MET)NSCLC (ALK+)
Avapritinib KIT D816V, PDGFRAActivation Loop0.27 (KIT D816V)GIST, Systemic Mastocytosis
Encorafenib BRAF V600EATP Competitive0.35 (BRAF V600E)Melanoma
Asciminib BCR-ABL1Allosteric~1-5 (ABL1)CML (T315I mutant)

Case Studies in Discovery Chemistry

Crizotinib: From c-Met to ALK
  • Discovery: Originally designed as a c-Met inhibitor (PHA-665752 derivative).[6][9] The 3-benzyloxy-2-aminopyridine core was optimized by adding a 4-(pyrazol-1-yl)piperidine moiety.[6]

  • Chemistry Insight: The pyrazole ring in Crizotinib does not bind the hinge directly in the same manner as simple ATP mimics; rather, the 2-aminopyridine binds the hinge (Met1160 in c-Met), while the pyrazole moiety extends towards the solvent front, improving solubility and pharmacokinetic properties via the piperidine tail.

  • Serendipity: Biochemical screening revealed potent off-target activity against ALK, which drove its rapid repurposing for ALK+ NSCLC.

Avapritinib: Overcoming Resistance
  • Challenge: Type I inhibitors failed against activation loop mutations (e.g., KIT D816V) because these mutations stabilize the active conformation, sterically hindering drug binding.

  • Solution: Avapritinib was designed as a Type I inhibitor that specifically targets the active conformation but avoids the steric clash with the mutant gatekeeper/activation loop residues.

  • Structure: It features a central pyrrolotriazine fused system, but the pyrazole component is critical for orienting the molecule within the active site to bypass the resistance mutation.

Technical Protocols

Synthetic Protocol: Construction of the Crizotinib Pyrazole Core

Self-Validating Workflow: This protocol describes the synthesis of the key intermediate 4-(4-iodo-1H-pyrazol-1-yl)piperidine , essential for the Suzuki coupling in Crizotinib synthesis.[6]

Reagents: 4-iodopyrazole, N-Boc-4-hydroxypiperidine, Triphenylphosphine (


), Diisopropyl azodicarboxylate (DIAD), THF.[6]

Step-by-Step Methodology:

  • Mitsunobu Coupling:

    • Dissolve 4-iodopyrazole (1.0 eq) and N-Boc-4-hydroxypiperidine (1.2 eq) in anhydrous THF under

      
       atmosphere.
      
    • Add

      
        (1.5 eq) and cool to 0°C.
      
    • Add DIAD (1.5 eq) dropwise over 30 minutes to control exotherm.[6]

    • Validation Point: Monitor via TLC (Hexane/EtOAc 3:1).[6] Disappearance of pyrazole starting material indicates coupling.

  • Deprotection (Optional for intermediate isolation):

    • Treat the N-Boc protected intermediate with 4M HCl in Dioxane at RT for 2 hours.

    • Precipitate with diethyl ether to yield the hydrochloride salt.

  • Suzuki Coupling (Final Assembly):

    • The iodopyrazole intermediate is coupled with the boronic ester of the 2-aminopyridine core using

      
       and 
      
      
      
      in DME/Water.

Synthesis Reactants 4-Iodopyrazole + N-Boc-Piperidine Intermediate N-Boc-4-(4-iodopyrazolyl) piperidine Reactants->Intermediate Mitsunobu (PPh3, DIAD, THF) Product Crizotinib Precursor Intermediate->Product Suzuki Coupling (Pd cat., Boronate)

Figure 3: Synthetic workflow for the pyrazole tail of Crizotinib.[6]

Kinase Inhibition Assay (TR-FRET)

Self-Validating System: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput screening.[6]

  • Reagents: Recombinant Kinase (e.g., JAK2), Biotinylated Peptide Substrate, ATP, Europium-labeled anti-phosphotyrosine antibody, Streptavidin-APC (Allophycocyanin).

  • Reaction Setup:

    • Mix Kinase + Inhibitor (variable conc.) in assay buffer (50mM HEPES, 10mM

      
      ). Incubate 15 min.
      
    • Add ATP (at

      
      ) + Biotin-Peptide.[6] Incubate 60 min at RT.
      
  • Detection:

    • Add Stop Solution containing EDTA (chelates Mg, stops reaction) + Detection Mix (Eu-Ab + SA-APC).[6]

    • Mechanism:[2][7][8][10][11] If phosphorylation occurs, Eu-Ab binds the phospho-peptide.[6] SA-APC binds the biotin.[6] Proximity leads to FRET (Eu emission at 615nm excites APC to emit at 665nm).

  • Data Analysis:

    • Calculate Ratio:

      
      .
      
    • Plot % Inhibition vs. Log[Inhibitor]. Fit to Hill equation to derive IC50.

    • Control: Z-factor > 0.5 validates the assay quality.[6]

References

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)."[6] Journal of Medicinal Chemistry. Link[6]

  • Verstovsek, S., et al. (2010). "Efficacy and Safety of Ruxolitinib, a JAK1 and JAK2 Inhibitor, in Myelofibrosis." New England Journal of Medicine. Link[6]

  • Evans, E. K., et al. (2017). "Discovery of Avapritinib (BLU-285), a Potent, Selective Inhibitor of KIT and PDGFRA D842V Mutants." Science Translational Medicine. Link[6]

  • Fabbro, D., et al. (2012). "Ten Years of Protein Kinase Inhibitors: From Imatinib to the Present." Methods in Molecular Biology. Link

  • FDA Center for Drug Evaluation and Research. (2011). "Crizotinib Chemistry Review." FDA Access Data. Link

Sources

Potential Therapeutic Targets of Pyrazole-Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrazole-pyrimidine scaffold stands as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its structural homology to the purine ring of ATP (adenosine triphosphate) renders it an exceptional template for designing competitive inhibitors of kinases and other ATP-dependent enzymes.

This guide dissects the therapeutic utility of two primary isomers: pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine . While historically dominant in oncology via kinase inhibition, recent data expands their utility into infectious diseases (malaria, tuberculosis) and CNS disorders (GABA modulation), driven by their tunable physicochemical properties and predictable Structure-Activity Relationships (SAR).

Structural Biology & Pharmacophore

The core utility of this scaffold lies in its ability to mimic the adenine base. In the ATP-binding pocket of kinases, the N-heterocycles function as hydrogen bond acceptors and donors, interacting specifically with the "hinge region" of the protein.

Isomer Comparison
FeaturePyrazolo[1,5-a]pyrimidine Pyrazolo[3,4-d]pyrimidine
Core Structure Bicyclic, bridgehead nitrogen.Bicyclic, fused 5,6-system.
Bioisostere Mimics Purine (rotated).Direct Purine/Adenine isostere.
Primary Binding Hinge binder (N1/N2 or C-substituents).Hinge binder (N1/N7).
Key Drugs Dinaciclib (CDK), Zaleplon (GABA), Larotrectinib (TRK).Ibrutinib (BTK), Idelalisib analogs.
Chemical Space High lipophilicity, tunable metabolic stability.High polarity, often requires solubilizing groups.
General Pharmacophore Model (DOT Visualization)

Pharmacophore Scaffold Pyrazolo-Pyrimidine Core Hinge Hinge Region (Kinase Backbone) Scaffold->Hinge H-Bonds (Donor/Acceptor) Hydrophobic Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Hydrophobic Van der Waals / Pi-Stacking Solvent Solvent Front (Solubilizing Groups) Scaffold->Solvent R-Group Extension

Figure 1: Abstract pharmacophore model illustrating the interaction between the scaffold and a generic kinase ATP-binding site.

Therapeutic Target 1: Oncology (Kinase Inhibition)

The most mature application of pyrazole-pyrimidines is in the inhibition of Cyclin-Dependent Kinases (CDKs) and Tyrosine Kinases.

Cyclin-Dependent Kinases (CDK1/2/5/9)

Case Study: Dinaciclib (Pyrazolo[1,5-a]pyrimidine) Dinaciclib demonstrates superior therapeutic index compared to earlier CDK inhibitors (e.g., flavopiridol) by selectively targeting CDK1, CDK2, CDK5, and CDK9 while sparing other kinases.

  • Mechanism: ATP-competitive inhibition.

  • Binding Mode: The pyrazolo[1,5-a]pyrimidine core resides in the ATP pocket. The N1 and N2 atoms (or substituents at C3/C7) form critical hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Leu83 in CDK2).

  • Selectivity: Achieved via the specific orientation of the 3-ethyl and 7-benzyl groups, which exploit the shape of the CDK active site.

Bruton’s Tyrosine Kinase (BTK)

Case Study: Ibrutinib (Pyrazolo[3,4-d]pyrimidine) Used in B-cell malignancies (CLL, MCL).

  • Mechanism: Irreversible covalent inhibition.

  • Protocol Insight: The scaffold positions an acrylamide moiety (Michael acceptor) to form a covalent bond with Cys481 in the BTK active site. This converts a reversible binder into an irreversible silencer of B-cell signaling.

TRK Fusion Proteins

Case Study: Larotrectinib Targeting NTRK gene fusions. The pyrazolo[1,5-a]pyrimidine core serves as a rigid spacer that orients substituents to interact with the unique hydrophobic pockets of TrkA/B/C, overcoming resistance mutations common in other scaffolds.

Signaling Pathway Impact (DOT Visualization)

CDK_Pathway GF Growth Factors Ras Ras/Raf GF->Ras CyclinD Cyclin D Ras->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb Rb (Retinoblastoma) CDK4_6->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases (Inhibition lifted) S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription Drug Pyrazolo-Pyrimidine Inhibitor Drug->CDK4_6 Inhibits

Figure 2: Mechanism of action in the CDK/Rb pathway. The inhibitor blocks phosphorylation of Rb, arresting the cell cycle in G1 phase.

Therapeutic Target 2: Infectious Diseases

Beyond oncology, the scaffold is emerging as a potent anti-infective agent.[1][2]

Malaria (Plasmodium falciparum)[3]
  • Target: PfPI4K (Phosphatidylinositol 4-kinase).

  • Relevance: Inhibition of PfPI4K blocks the parasite's intracellular development at multiple life stages (liver and blood).[3]

  • SAR Insight: Imidazopyrazines and pyrazolo[1,5-a]pyrimidines have shown nanomolar potency against drug-resistant strains. The scaffold binds to the ATP site of the lipid kinase, preventing the generation of PI4P, which is essential for membrane trafficking.

Tuberculosis (Mycobacterium tuberculosis)
  • Target: Rv1751 (FAD-dependent hydroxylase) or ATP Synthase .

  • Data: Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have demonstrated bactericidal activity.[4][5][6] The mechanism often involves disruption of the electron transport chain or cell wall biosynthesis, depending on the specific substitution pattern.

Therapeutic Target 3: CNS Disorders

GABA-A Receptor Modulation

Case Study: Zaleplon [7][8]

  • Class: Non-benzodiazepine hypnotic ("Z-drug").

  • Structure: Pyrazolo[1,5-a]pyrimidine with a 3-cyano group.[7][8][9]

  • Mechanism: Selective agonist for the

    
      subunit of the GABA-A receptor.
    
  • Differentiation: Unlike benzodiazepines, its high selectivity for the

    
     subunit results in sedative effects with minimal anxiolytic or muscle-relaxant side effects, and a very short half-life (no "hangover" effect).
    

Experimental Protocols

Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffold

This protocol describes the condensation of 5-aminopyrazole with 1,3-dicarbonyls, a robust method for library generation.

Reagents:

  • 5-Amino-1H-pyrazole derivative (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., 1,3-diketone or

    
    -keto ester) (1.1 eq)
    
  • Solvent: Glacial Acetic Acid or Ethanol with catalytic HCl.

Step-by-Step Methodology:

  • Preparation: Dissolve the 5-aminopyrazole in glacial acetic acid (concentration ~0.5 M).

  • Addition: Add the 1,3-dicarbonyl compound dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (118°C for AcOH) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water.

  • Isolation: The product often precipitates. Filter the solid, wash with water and cold ethanol.

  • Purification: Recrystallize from Ethanol/DMF or purify via flash column chromatography (Silica gel).

Synthesis Workflow (DOT Visualization)

Synthesis Aminopyrazole 5-Aminopyrazole Reflux Reflux in AcOH (4-6 hrs) Aminopyrazole->Reflux Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Reflux Cyclization Cyclization (- 2 H2O) Reflux->Cyclization Product Pyrazolo[1,5-a]pyrimidine Cyclization->Product

Figure 3: General synthetic route for the construction of the pyrazolo[1,5-a]pyrimidine core.

Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: Quantify the IC50 of a pyrazole-pyrimidine derivative against CDK2.

  • Enzyme Reaction:

    • Mix kinase (CDK2/CyclinA), substrate (Rb peptide), ATP (at

      
      ), and the test compound in kinase buffer.
      
    • Incubate at room temperature for 60 minutes.

  • ADP Generation: The kinase converts ATP to ADP during phosphorylation.

  • Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to generate light.

  • Readout: Measure luminescence. Signal is proportional to kinase activity.

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Compound] to determine IC50.

References

  • Paruch, K., et al. (2013). Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases.[10][11] ACS Medicinal Chemistry Letters. Link

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. PNAS. Link

  • McNamara, C. W., et al. (2013). Targeting Plasmodium PI(4)K to eliminate malaria. Nature. Link

  • Druey, J., et al. (1999). Zaleplon: A new nonbenzodiazepine hypnotic. Clinical Therapeutics. Link

  • Doebele, R. C., et al. (2015). An Oncogenic NTRK Fusion in a Patient with Soft-Tissue Sarcoma with Response to the Tropomyosin-Related Kinase Inhibitor LOXO-101. Cancer Discovery. Link

Sources

Methodological & Application

How to dissolve 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for solubilizing and handling 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride , a critical heterocyclic scaffold often utilized in fragment-based drug discovery (FBDD) and kinase inhibitor development.

While the dihydrochloride (2HCl) salt form offers superior solid-state stability compared to the free base, it introduces specific challenges: hygroscopicity , acidity upon dissolution , and potential precipitation when transitioning from organic stock solvents to aqueous assay media. This protocol mitigates these risks to ensure data reproducibility.

Physicochemical Profile & Handling

Before solubilization, understanding the compound's nature is critical for safety and stability.

ParameterSpecificationImplications for Assay
Chemical Structure Bi-heteroaryl (Pyrimidine + Pyrazole)Potential for π-stacking aggregation in aqueous media.
Salt Form Dihydrochloride (2HCl)Acidic: Will lower pH of weak buffers. Hygroscopic: Absorbs atmospheric water rapidly.
Solubility (DMSO) High (>50 mM typical)Preferred solvent for stock solutions.
Solubility (Water) Moderate to High (pH dependent)Soluble at low pH; risk of precipitation at neutral pH (7.4) if concentration is high.
pKa Estimate ~1.3 (Pyrimidine), ~2.5 (Pyrazole)The molecule is protonated at low pH but neutral at physiological pH, increasing aggregation risk.

Critical Handling Rule:

Hygroscopic Warning: The 2HCl salt attracts moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which degrades the solid and alters weighing accuracy. Store desicated at -20°C.

Protocol: Stock Solution Preparation (DMSO)

Objective: Create a stable, sterile 10 mM or 50 mM Master Stock. Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%, sterile-filtered.

Step-by-Step Procedure:
  • Weighing:

    • Calculate the mass required based on the molecular weight of the salt form (MW_salt), not the free base.

    • Example: If MW_freebase = 146.15 g/mol and MW_2HCl = 219.07 g/mol , use 219.07 .

    • Weigh roughly 2–5 mg into a sterile amber glass vial (glass is preferred over plastic to minimize leaching).

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).[1]

    • Vortex: Vortex vigorously for 30–60 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at room temperature for 5 minutes. The solution should be crystal clear.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

Technical Note: Do not use water or aqueous buffers for the Master Stock. The acidity of the 2HCl salt in water (pH ~2) can cause chemical degradation over time, and the compound may precipitate if the pH is later adjusted without a co-solvent.

Protocol: Serial Dilution & Assay Plate Transfer

The "Crash-Out" Danger Zone: The most critical failure point is diluting the DMSO stock directly into the assay medium. The sudden shift from 100% DMSO to aqueous buffer causes a polarity shock. If the compound is neutral at pH 7.4 (which this scaffold likely is), it may crystallize immediately.

Solution: Use an Intermediate Dilution Step or Rapid Dispersion .

Workflow Visualization (Graphviz)

G Stock Master Stock (100% DMSO) 10-50 mM Inter Intermediate Plate (10% DMSO in Buffer) 10x Final Conc. Stock->Inter 1:10 Dilution (Prevents Shock) Assay Assay Plate (Final Media) 1x Conc. (<1% DMSO) Inter->Assay 1:10 Dilution (Rapid Mixing) Cells Cells/Enzyme (Aqueous) Cells->Assay Add to Wells

Figure 1: Step-wise dilution strategy to prevent compound precipitation.

Detailed Dilution Steps:
  • Prepare Intermediate (10x Conc):

    • Dilute the Master Stock 1:10 into a compatible buffer (e.g., PBS or Media) containing 5-10% DMSO.

    • Why? The presence of DMSO in the intermediate buffer keeps the compound soluble while beginning the transition to water.

    • Action: Pipette up and down immediately. Do not let the DMSO drop sit on the surface.

  • Prepare Final Assay Well (1x Conc):

    • Transfer the Intermediate solution into the final assay plate containing cells or enzyme mix.

    • Ensure the final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity or enzyme denaturation.

Critical Consideration: pH Buffering

Because you are using a dihydrochloride (2HCl) salt, the compound carries 2 equivalents of acid.

  • Scenario: You dilute a 10 mM stock 1:1000 to get 10 µM.

    • Acid concentration = ~20 µM HCl.

    • Impact: In a buffered medium (e.g., RPMI + 10% FBS + HEPES), this is negligible. The buffer will absorb the protons.

  • Risk Scenario: You dilute into unbuffered saline or water .

    • The pH will drop significantly (potentially to pH 4–5).

    • Result: False positives in enzymatic assays (pH sensitive) or cell death.

Recommendation: Always ensure your assay medium contains a robust buffer (HEPES, MOPS, or Tris, 10–25 mM) when using HCl salts.

Troubleshooting Table

ObservationProbable CauseCorrective Action
Precipitate in Assay Well "Crash-out" effect; Compound is insoluble at neutral pH.1. Use the "Intermediate Dilution" method.2. Sonicate the intermediate solution.3. Lower the final concentration.
Yellowing of Media (Phenol Red) Acidification from 2HCl salt.1. Verify buffer capacity (add 25mM HEPES).2. Check if stock concentration is too high for the buffer to handle.
Loss of Potency Compound degradation or adhesion to plastic.1. Use polypropylene (PP) plates, not polystyrene (PS).2. Prepare fresh dilutions; do not store dilute aqueous solutions.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 170900924, 2,5-Di(1H-pyrazol-4-yl)pyrimidine. Retrieved from [Link]

  • Forman, D. et al. (1999). The effect of DMSO on in vitro cellular assays.[2] (General reference on solvent toxicity limits).

Sources

Pyrazolopyrimidine Derivatives: A Versatile Toolkit for Chemical Biology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolopyrimidine Scaffold - A Privileged Structure in Chemical Biology

The pyrazolopyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and chemical biology.[1][2] Its structural resemblance to the endogenous purine nucleus allows it to function as an effective mimic of adenosine triphosphate (ATP), the universal energy currency and phosphate donor in cellular signaling.[3] This inherent ATP-competitive nature has positioned pyrazolopyrimidine derivatives as a premier class of protein kinase inhibitors.[4][5] Protein kinases, which regulate a vast number of cellular processes, are frequently dysregulated in diseases like cancer, making them a major target for therapeutic development.[6][7]

Beyond their well-established role as kinase inhibitors, the chemical tractability of the pyrazolopyrimidine scaffold allows for its elaboration into a diverse array of chemical biology tools. By incorporating reporter tags such as fluorophores or affinity handles, these molecules can be transformed into powerful probes to interrogate complex biological systems.[2][8] This guide provides an in-depth overview and detailed protocols for the application of pyrazolopyrimidine derivatives in key areas of chemical biology research: as precision kinase inhibitors, for target identification and deconvolution, and as probes for cellular imaging.

I. Pyrazolopyrimidine Derivatives as Precision Kinase Inhibitors

The primary application of pyrazolopyrimidine derivatives in chemical biology is their use as selective inhibitors of protein kinases. Their ability to compete with ATP for binding to the kinase active site provides a direct mechanism for modulating enzyme activity.[3] This section details the principles and a general protocol for evaluating these compounds as kinase inhibitors.

The Rationale for Kinase Inhibition Assays

The fundamental goal of a kinase inhibition assay is to quantify the reduction in a kinase's enzymatic activity in the presence of an inhibitor.[7] This is typically achieved by measuring the phosphorylation of a specific substrate. A common and robust method is the luminescence-based assay, which measures the amount of ATP consumed during the kinase reaction. A decrease in ATP consumption, leading to a higher luminescence signal, is directly proportional to the inhibitory activity of the test compound.[9]

Featured Kinase: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for inhibitor development.[5][8] Pyrazolopyrimidine derivatives have shown significant promise as EGFR inhibitors.[5]

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of pyrazolopyrimidine derivatives against a target kinase, using EGFR as an example.

Materials:

  • Recombinant human EGFR kinase (e.g., from Promega, Millipore)

  • Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Pyrazolopyrimidine test compounds

  • DMSO (as solvent for compounds)

  • White, opaque 96-well plates

  • Multichannel pipette

  • Luminometer plate reader

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of pyrazolopyrimidine compounds in DMSO add_compounds Add compound dilutions to 96-well plate prep_compounds->add_compounds prep_kinase Prepare kinase/substrate mix in assay buffer add_kinase Add kinase/substrate mix to wells prep_kinase->add_kinase prep_atp Prepare ATP solution in assay buffer initiate_reaction Initiate reaction by adding ATP solution prep_atp->initiate_reaction add_kinase->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate add_reagent Add Kinase-Glo® reagent to stop reaction incubate->add_reagent incubate_lum Incubate in the dark add_reagent->incubate_lum read_lum Read luminescence on plate reader incubate_lum->read_lum calc_inhibition Calculate percent inhibition read_lum->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the pyrazolopyrimidine test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Plate Setup: To a 96-well plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (0% inhibition) and 1 µL of a known potent inhibitor or buffer without kinase (100% inhibition).

  • Kinase Reaction:

    • Prepare a master mix of the kinase and substrate in the kinase assay buffer.

    • Add 24 µL of the kinase/substrate mix to each well of the assay plate.

    • Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration typically at the Km for the specific kinase) to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Luminescence Detection:

    • Add 50 µL of Kinase-Glo® Reagent to each well. This will stop the kinase reaction and initiate the luminescence signal.

    • Incubate the plate at room temperature in the dark for 10 minutes.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a suitable sigmoidal dose-response model.[9]

Data Presentation:

Compound IDTarget KinaseIC₅₀ (µM)Reference
15 EGFR-TK0.135[5]
16 EGFR-TK0.034[5]
PP2 Src0.005[6]
Compound 6 Src21.7[6]

II. Target Identification and Deconvolution with Pyrazolopyrimidine Probes

A significant challenge in drug discovery and chemical biology is identifying the specific cellular targets of a bioactive small molecule.[10] Pyrazolopyrimidine derivatives can be chemically modified to create affinity-based probes for target deconvolution.[11]

The Rationale for Affinity-Based Target Deconvolution

This technique involves immobilizing a pyrazolopyrimidine derivative onto a solid support (e.g., agarose beads) to create an affinity matrix.[10] This matrix is then incubated with a cell lysate. Proteins that bind to the immobilized compound are "pulled down" and subsequently identified by mass spectrometry.[3][12] This approach allows for the unbiased identification of protein targets in a complex biological sample.[10]

Protocol 2: Target Deconvolution using Pyrazolopyrimidine-Based Affinity Chromatography

This protocol provides a general workflow for identifying the protein targets of a pyrazolopyrimidine derivative.

Materials:

  • Pyrazolopyrimidine derivative with a linker for immobilization (e.g., an amino or carboxyl group)

  • NHS-activated agarose beads (or other suitable activated resin)

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE loading buffer or a high concentration of the free compound)

  • Mass spectrometry-compatible reagents for protein digestion (e.g., trypsin)

Experimental Workflow:

G cluster_probe Probe Preparation cluster_pulldown Affinity Pulldown cluster_elution Elution & Identification cluster_analysis Data Analysis immobilize Immobilize pyrazolopyrimidine derivative onto agarose beads block Block non-specific binding sites on beads immobilize->block incubate_lysate Incubate lysate with immobilized probe block->incubate_lysate prepare_lysate Prepare cell lysate prepare_lysate->incubate_lysate wash_beads Wash beads to remove non-specific binders incubate_lysate->wash_beads elute_proteins Elute bound proteins wash_beads->elute_proteins sds_page Separate proteins by SDS-PAGE elute_proteins->sds_page in_gel_digest In-gel digestion with trypsin sds_page->in_gel_digest lc_ms Analyze peptides by LC-MS/MS in_gel_digest->lc_ms database_search Search mass spec data against protein database lc_ms->database_search identify_targets Identify putative protein targets database_search->identify_targets

Caption: Workflow for target deconvolution.

Procedure:

  • Probe Immobilization:

    • Couple the pyrazolopyrimidine derivative to NHS-activated agarose beads according to the manufacturer's protocol.

    • Block any remaining active sites on the beads using an appropriate blocking agent (e.g., ethanolamine).

  • Cell Lysate Preparation:

    • Culture and harvest the cells of interest.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the pyrazolopyrimidine-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate the lysate with beads that have been blocked but have no compound attached.[3]

    • For competition experiments, pre-incubate the lysate with an excess of the free pyrazolopyrimidine compound before adding the beads.[3]

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the bound proteins from the beads using SDS-PAGE loading buffer and heating.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the obtained mass spectra against a protein database to identify the proteins.

    • Compare the proteins identified from the compound-immobilized beads with those from the negative control and competition experiments to identify specific binding partners.

III. Pyrazolopyrimidine Derivatives for Cellular Imaging

Fluorescently labeling small molecules allows for the direct visualization of their distribution and interaction with targets within living cells.[13] The pyrazolopyrimidine scaffold can be readily derivatized with fluorophores to create chemical probes for cellular imaging.[2]

The Rationale for Fluorescent Probes

Pyrazolopyrimidine-based fluorescent probes can be used to study a variety of cellular processes. For example, a probe that binds to a specific kinase can be used to visualize the subcellular localization of that kinase.[2] Furthermore, changes in the fluorescence properties of the probe upon binding to its target can provide information about the target's conformation or activity.

Protocol 3: Synthesis and Application of a Pyrazolopyrimidine Fluorescent Probe

This section provides a general protocol for the synthesis of a fluorescent pyrazolopyrimidine derivative and its application in cellular imaging.

Synthesis of a Fluorescent Probe:

A common strategy for creating fluorescent probes is to couple a pyrazolopyrimidine core with a well-characterized fluorophore. The synthesis often involves a multi-step process starting from a suitable pyrazole derivative.[2][14]

General Synthetic Scheme:

G start Substituted 5-aminopyrazole cyclization Cyclocondensation start->cyclization reagent1 β-dicarbonyl compound reagent1->cyclization pp_core Pyrazolopyrimidine core cyclization->pp_core functionalization Functional group interconversion (e.g., halogenation) pp_core->functionalization functionalized_pp Functionalized Pyrazolopyrimidine functionalization->functionalized_pp coupling Coupling reaction (e.g., Suzuki, Sonogashira) functionalized_pp->coupling fluorophore Fluorophore with reactive group fluorophore->coupling final_probe Fluorescent Pyrazolopyrimidine Probe coupling->final_probe

Caption: General synthesis of a fluorescent probe.

Cellular Imaging Protocol:

Materials:

  • Fluorescent pyrazolopyrimidine probe

  • Cell line of interest grown on glass-bottom dishes or coverslips

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) - optional

  • Mounting medium

  • Fluorescence microscope (confocal microscope recommended)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

  • Probe Incubation:

    • Prepare a stock solution of the fluorescent pyrazolopyrimidine probe in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically in the low micromolar range).

    • Remove the existing medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.[15]

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells 2-3 times with pre-warmed PBS or culture medium to remove unbound probe.[13]

  • Imaging:

    • Add fresh, pre-warmed medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorophore used. For live-cell imaging, ensure the microscope is equipped with an environmental chamber to maintain temperature and CO₂ levels.[15]

  • (Optional) Fixation and Mounting:

    • For fixed-cell imaging, after washing, incubate the cells with a fixative solution for 10-15 minutes at room temperature.

    • Wash the cells with PBS to remove the fixative.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

Data Presentation: Photophysical Properties of a Pyrazolopyrimidine-Based Fluorophore

PropertyValue
Excitation Maximum (λex)490 nm
Emission Maximum (λem)525 nm
Stokes Shift35 nm
Quantum Yield (Φ)~0.8

Conclusion

Pyrazolopyrimidine derivatives represent a remarkably versatile scaffold for the development of sophisticated chemical biology tools. Their inherent ability to interact with the ATP-binding site of kinases has established them as a cornerstone for developing selective inhibitors. Furthermore, their chemical tractability allows for their conversion into powerful probes for target identification and cellular imaging. The protocols outlined in this guide provide a solid foundation for researchers to leverage the power of pyrazolopyrimidine derivatives to dissect complex biological processes and accelerate drug discovery efforts.

References

  • Mori, M., Manetti, F., Botta, B., & Tafi, A. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Chemical Biology, 9(5), 1067-1075. [Link]

  • Ma, W., Wang, Y., Gao, J., Sun, R., & Ge, J.-F. (2020). Synthesis and Optical Properties of Bispyrazolopyridine Derivatives. Dyes and Pigments, 181, 108569. [Link]

  • Kucukkaraduman, B., Turk, C., Fallacara, A. L., Isbilen, M., Senses, K. M., Ayyildiz, Z. O., Akbar, M. W., Lotem, M., Botta, M., & Gure, A. O. (2020). Predictive Gene Signature for Pyrazolopyrimidine Derivative c-Src Inhibitor 10a Sensitivity in Melanoma Cells. ACS Medicinal Chemistry Letters, 11(5), 928–932. [Link]

  • Ran, C., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(11), 3177. [Link]

  • Frizzo, C. P., Scapin, E., Campos, P. T., Moreira, D. N., & Martins, M. A. P. (2009). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure, 933(1-3), 142-147. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1635-1655. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(3), 2429-2437. [Link]

  • Ríos-Gutiérrez, M., et al. (2020). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 25(23), 5732. [Link]

  • Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2928. [Link]

  • Unciti-Broceta, A., et al. (2023). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. RSC Medicinal Chemistry, 14(12), 2423-2433. [Link]

  • Lee, J. H., et al. (2015). Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 25(24), 5791-5795. [Link]

  • Radi, M., et al. (2019). Identification of a new family of pyrazolo[3,4-d]pyrimidine derivatives as multitarget Fyn-Blk-Lyn inhibitors active on B- and T-lymphoma cell lines. European Journal of Medicinal Chemistry, 181, 111571. [Link]

  • mediaTUM. (n.d.). Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-. [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Rashad, A. E., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17743-17761. [Link]

  • Bryan, M. C., et al. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Journal of Medicinal Chemistry, 62(11), 5439-5456. [Link]

  • Kumar, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2110-2131. [Link]

  • Wang, Z., et al. (2023). Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology. ACS Medicinal Chemistry Letters, 14(8), 1109-1116. [Link]

  • Singh, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3465. [Link]

  • Ghelani, S. M., & Naliapara, Y. T. (2016). Design, Multicomponent Synthesis and Characterization of Diversely Substituted Pyrazolo[1,5-a] Pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 53(6), 1843-1851. [Link]

  • Deleidi, m., & Perez J., M. J. (2023). Live-cell imaging. protocols.io. [Link]

Sources

Application Note: Parenteral Formulation Strategies for 2-(1H-pyrazol-4-yl)pyrimidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Acid-Solubility Paradox

The formulation of 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride for parenteral (IV/IM/SC) delivery presents a classic "salt-to-base" challenge. As a dihydrochloride (2HCl) salt, the molecule is highly soluble in water but yields a strongly acidic solution (pH < 2.0), which is incompatible with direct intravenous administration due to the risk of severe phlebitis and hemolysis.[1]

However, neutralizing this solution to a physiological pH (7.[1]4) poses a critical risk: the conversion of the ionized salt back to its hydrophobic free base, leading to immediate precipitation (the "crash-out" effect).

This guide details a "Solubilization-First" protocol. We utilize Sulfobutylether-β-Cyclodextrin (SBE-β-CD) to encapsulate the hydrophobic core before pH adjustment, ensuring a stable, near-neutral, isotonic solution suitable for animal models or early-phase clinical evaluation.

Pre-Formulation: Physicochemical Profiling[2]

Before compounding, the solubility behavior relative to pH must be understood.[1] This molecule exhibits a U-shaped solubility curve.

The pH-Solubility Profile
  • pH < 3.0: High solubility (>50 mg/mL). The pyrimidine and pyrazole nitrogens are protonated (cationic).

  • pH 4.0 – 7.0: Low solubility (<0.1 mg/mL). The molecule exists as a neutral free base. High Precipitation Risk.

  • pH > 10.0: Moderate solubility. Deprotonation of the pyrazole NH (anionic). Not suitable for IV.[1]

Critical Formulation Parameters
ParameterTarget SpecificationRationale
Final pH 4.5 – 6.0Balances solubility (favors lower pH) with tolerability (favors neutral pH).
Tonicity 280 – 320 mOsm/kgPrevents hemolysis (hypotonic) or crenation (hypertonic) of RBCs.
API Concentration 1 – 10 mg/mLTypical therapeutic range for kinase inhibitors.
Excipient SBE-β-CD (Captisol®)Preferential inclusion complex stabilizes the free base at neutral pH.

Strategic Vehicle Selection

We recommend SBE-β-CD over organic co-solvents (PEG 400/DMSO) for this specific scaffold.

  • Why SBE-β-CD? It forms a toroidal inclusion complex with the hydrophobic pyrazolyl-pyrimidine core. The sulfobutyl ether groups provide negative charge repulsion, preventing aggregation even when the drug is neutralized.[1]

  • Why not PEG 400? While effective, high concentrations (>30%) of PEG 400 can cause hemolysis and local irritation.[1] SBE-β-CD is renally cleared and has a superior safety profile for IV bolus.

Logical Pathway: Vehicle Selection

FormulationLogic cluster_0 Mechanism of Action Start 2-(1H-pyrazol-4-yl)pyrimidine 2HCl (Highly Acidic, Soluble) Neutralization Neutralization Step Start->Neutralization Add NaOH Target Target: pH 5.0 - 7.4 (Physiological Tolerability) Crash PRECIPITATION (Free Base Crash Out) Neutralization->Crash Without Excipient Stable STABLE SOLUTION (Inclusion Complex) Neutralization->Stable With SBE-beta-CD

Figure 1: The necessity of complexation prior to neutralization to prevent free-base precipitation.

Detailed Formulation Protocol

Objective: Prepare 10 mL of 5 mg/mL solution at pH 5.0 in 20% SBE-β-CD.

Materials Required[2][3][4][5][6][7][8][9][10][11]
  • API: 2-(1H-pyrazol-4-yl)pyrimidine 2HCl (MW approx. ~219 g/mol for 2HCl salt).

  • Solubilizer: Sulfobutylether-β-Cyclodextrin (SBE-β-CD) sodium salt.

  • Buffer/Base: 1N NaOH (for pH adjustment).

  • Vehicle: Water for Injection (WFI) or 0.9% Saline (Note: Use WFI if adding high % CD to manage tonicity).

  • Filtration: 0.22 µm PVDF or PES syringe filter (sterile).

Step-by-Step Workflow
Step 1: Vehicle Preparation
  • Weigh 2.0 g of SBE-β-CD.[2]

  • Dissolve in approximately 7.0 mL of Water for Injection (WFI).

  • Vortex until clear. This creates a ~20% w/v cyclodextrin vehicle.[2]

Step 2: API Solubilization (The Acid Phase)
  • Weigh 50 mg (calculated as free base equivalent) of the API. Note: If weighing the 2HCl salt, adjust weight: 50 mg * (MW_salt / MW_base).[1]

  • Add the API powder directly to the SBE-β-CD solution.

  • Critical Step: Stir magnetically. The solution will be acidic (pH ~1-2) due to the HCl counterions. The API should dissolve rapidly because it is in its salt form.

Step 3: Controlled Neutralization
  • Place the beaker on a magnetic stirrer with a calibrated pH probe submerged.

  • Slowly add 1N NaOH dropwise.

  • Observation: As pH rises past 3.0, you may see transient cloudiness that disappears upon stirring.[1] This is the free base forming and being sequestered by the cyclodextrin.

  • Target pH: 4.5 to 5.5 .

    • Warning: Do not overshoot to pH > 7.0 immediately, as the solubility drops logarithmically.[1]

Step 4: Final Volume & Osmolality Adjustment
  • Transfer solution to a volumetric flask.

  • Bring to final volume (10 mL) with WFI.

  • Measure Osmolality. Target: 280-300 mOsm/kg .

    • If Hypertonic (>350): Dilute with WFI (reduces API conc).

    • If Hypotonic (<250): Add NaCl.[3][2]

Step 5: Sterilization
  • Filter through a 0.22 µm PVDF filter into a sterile, depyrogenated vial.

  • Visual QC: Inspect for the Tyndall effect (laser beam scattering) to ensure no micro-precipitates are present.

Analytical Validation (QC)

Every batch must pass these three checks before in vivo use.

HPLC Purity & Potency
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Acceptance: Purity > 98%; Concentration within ±5% of target.

Stability Stress Test (Freeze-Thaw)

Kinase inhibitors in solution can crystallize upon freezing.

  • Protocol: Freeze at -20°C for 24h, thaw at RT.

  • Pass Criteria: Solution remains clear with no visible particulate matter. If precipitate forms, sonicate.[1] If it does not re-dissolve, the formulation is unstable.[1]

Experimental Workflow Diagram

ProtocolWorkflow cluster_prep Preparation cluster_adjust Adjustment cluster_qc Validation Step1 Dissolve CD in WFI Step2 Add API (Acidic State) Step1->Step2 Step3 Dropwise NaOH to pH 5.0 Step2->Step3 Step4 QS to Volume Step3->Step4 Step5 0.22µm Filter Step4->Step5 Step6 Visual QC (Tyndall) Step5->Step6

Figure 2: Step-by-step compounding workflow ensuring sterility and stability.

References

  • Stella, V. J., & He, Q. (2008).[1] Cyclodextrins.[4][5][3][2] Toxicologic Pathology, 36(1), 30–42.[1] Link (Establishes SBE-β-CD safety for parenteral use).

  • U.S. Food and Drug Administration (FDA). Inactive Ingredient Search for Approved Drug Products.Link (Verification of SBE-β-CD limits in IV formulations).

  • European Medicines Agency (EMA). Assessment Report: Jakavi (Ruxolitinib).[6] (2012). Link (Provides physicochemical context for the pyrazolyl-pyrimidine scaffold).

  • Tong, W. Q., & Whitesell, G. (1998).[1] In situ salt screening—a useful technique for discovery support. Pharmaceutical Development and Technology, 3(2), 215-223.[1] (Methodology for salt solubility profiling).

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride. This molecule belongs to a class of heterocyclic compounds widely investigated in medicinal chemistry and drug discovery for their potential as kinase inhibitors and other therapeutic roles.[1][2] As a dihydrochloride salt, its physical and chemical behavior in solution—particularly its solubility—is critically dependent on experimental conditions.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles governing the compound's solubility. Our goal is to empower you to not only solve common solubility challenges but also to proactively design robust experimental protocols.

Section 1: Fundamental Principles - Why Solubility is an Issue

Understanding the chemistry of your compound is the first step to troubleshooting. This section addresses the most fundamental questions about the nature of 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride.

Q1: What does "dihydrochloride" mean and why is it critical for solubility?

Answer: The term "dihydrochloride" signifies that the parent molecule, which is a weak base, has been treated with two equivalents of hydrochloric acid (HCl). This process protonates two of the basic nitrogen atoms on the pyrazole and/or pyrimidine rings, forming a salt.

This salt form is intentionally created to enhance the aqueous solubility of the compound.[3] The parent molecule, or "free base," is often poorly soluble in water. By creating the salt, we introduce ionic character, which is far more compatible with polar solvents like water. However, this solubility is not absolute; it is highly dependent on the pH of the solution.

Q2: What is the relationship between pH, pKa, and the solubility of this compound?

Answer: The relationship is governed by the Henderson-Hasselbalch equation and is the single most important factor in controlling the solubility of amine hydrochloride salts.

  • pKa: This value represents the pH at which 50% of the compound is in its ionized (protonated, salt) form and 50% is in its neutral (unprotonated, free base) form.

  • At pH << pKa (Acidic Conditions): The compound remains fully protonated and ionized. This is the high-solubility form.

  • At pH >> pKa (Neutral to Basic Conditions): The compound loses its protons and converts to the neutral free base. This is often the low-solubility form, which can precipitate out of solution.[4][5][6]

Because this is a dihydrochloride salt, there are two relevant pKa values. The critical point is that as the pH of your aqueous solution rises toward and surpasses the pKa values, the compound will progressively lose its ionic character and its solubility will decrease dramatically, leading to precipitation.[7]

cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Low_pH Protonated Form (Salt) [R-NH2]⁺Cl⁻ Soluble High Solubility Low_pH->Soluble Favored State High_pH Unprotonated Form (Free Base) [R-NH] Low_pH->High_pH pH Increases >> pKa High_pH->Low_pH pH Decreases << pKa Insoluble Low Solubility (Precipitation Risk) High_pH->Insoluble Favored State

Caption: Relationship between pH and compound form.

Section 2: Preparing Stock Solutions

A stable, accurately concentrated stock solution is the foundation of reproducible experiments.

Q3: What is the best solvent for making a high-concentration stock solution?

Answer: Dimethyl sulfoxide (DMSO) is widely considered the solvent of choice for preparing high-concentration stock solutions of most small molecules for in vitro studies.[8]

  • Why DMSO? It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including both the salt and free base forms of your compound.[9] This ensures you can achieve a high stock concentration (e.g., 10-50 mM) that is stable during storage.

  • Alternatives: While less common, dimethylformamide (DMF) can also be used. For certain applications, pure ethanol may be an option, but its solvating power is generally lower than DMSO's.

Experimental Protocol 1: Preparation of a Concentrated Stock Solution
  • Preparation: Use only new, unopened anhydrous (or low-water content) DMSO. Water can affect long-term compound stability.

  • Calculation: Determine the mass of 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride needed to achieve your target concentration (e.g., 10 mM).

  • Dissolution:

    • Add the calculated volume of DMSO to the vial containing the powdered compound.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect for any remaining solid particles.

  • Gentle Warming (If Necessary): If particulates remain, warm the solution in a 37°C water bath for 5-10 minutes. Follow with another round of vortexing. Caution: Do not overheat, as this can degrade the compound.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store at -20°C or -80°C, protected from light.

SolventRecommended UseKey Considerations
DMSO Primary Stock Solution Use anhydrous grade. Final concentration in assays should typically be ≤0.5% to avoid cell toxicity.[8]
Water (acidified) Dilute Aqueous SolutionsOnly effective at low pH. Not suitable for high-concentration stocks.
Ethanol Secondary Stock / Co-solventMay be useful as a co-solvent but has lower solvating power than DMSO. Can be toxic to cells at higher concentrations.
PBS (pH 7.4) Not Recommended The neutral pH will likely cause immediate precipitation of the free base.

Table 1: Recommended solvents and their primary applications.

Section 3: Troubleshooting Aqueous Solubility & Precipitation

This is where most researchers encounter difficulties. The following Q&A addresses the most common failure points when diluting the stock solution into aqueous experimental media.

Q4: My compound won't dissolve in my aqueous buffer (e.g., PBS, TRIS). What's wrong?

Answer: The primary cause is almost certainly that the pH of your buffer is too high (typically >7.0). At this pH, the dihydrochloride salt is deprotonated, converting to the insoluble free base.[4][5]

Solution: Systematically Determine the Required pH

Your goal is to find the pH at which the compound remains soluble at your desired final concentration.

Experimental Protocol 2: pH-Dependent Solubility Test
  • Prepare Buffers: Create a series of simple buffers with varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0). A citrate or acetate buffer system is a good starting point.

  • Dilution: Take a small aliquot of your DMSO stock and dilute it to your target final concentration in each of the prepared buffers.

  • Observation:

    • Observe immediately for any cloudiness or precipitate formation ("kinetic solubility").

    • Let the solutions sit at room temperature for 1-2 hours and observe again for any time-dependent precipitation ("thermodynamic solubility").

Q5: My compound precipitates instantly when I add my DMSO stock to cell culture media. How do I fix this?

Answer: This is a classic case of "solvent shock" combined with exceeding the compound's solubility limit in the final medium.[11] When a concentrated DMSO solution hits the aqueous environment, the DMSO rapidly disperses, and if the local concentration of the compound is too high for the aqueous medium to handle, it crashes out.

Solutions (In Order of Simplicity):

  • Optimize the Addition Method:

    • Pre-warm the cell culture medium to 37°C.[11]

    • Instead of pipetting the stock into a static tube, add the DMSO stock dropwise to the medium while it is being gently vortexed or swirled. This promotes rapid mixing and avoids localized high concentrations.[11]

  • Reduce the Stock Concentration: Prepare a lower concentration DMSO stock (e.g., 1 mM instead of 10 mM). This means you will add a larger volume of the stock solution, which can aid in more effective mixing and dispersal in the final medium.

  • Use an Intermediate Dilution: Perform a serial dilution. For example, dilute the 10 mM DMSO stock 1:10 in pure DMSO first to get a 1 mM stock, then use that for the final dilution into your aqueous medium.

Q6: The compound dissolves at first, but I see a precipitate in my cell culture plates after a few hours or a day. What is happening?

Answer: This delayed precipitation is usually due to changes in the media over the course of the experiment.

  • Cause 1: pH Shift: Cellular metabolism can alter the pH of the culture medium, often making it more acidic or basic depending on the cell type and density.[11] If the pH drifts upwards, it can cross the pKa threshold and cause the compound to precipitate as the free base.

  • Cause 2: Serum Interaction: If you are using a serum-containing medium, your compound may be binding to proteins like albumin and precipitating out of the solution over time.[11]

  • Cause 3: Temperature Instability: Some compounds are less stable or soluble at 37°C over extended periods.

Troubleshooting Steps:

  • Monitor Media pH: Check the pH of your media at the end of the incubation period. If it has shifted significantly, consider using a medium with a more robust buffering system, such as adding HEPES.

  • Reduce Serum: Try the experiment with a lower serum concentration (e.g., 2% instead of 10%) or, if your cells can tolerate it, in a serum-free medium.

  • Consider Co-solvents: For non-cell-based assays, adding a small percentage of a co-solvent like ethanol or PEG-400 to the final aqueous buffer can help maintain solubility. This is not recommended for cell-based assays without prior toxicity validation.

start Start: Need to dissolve compound in aqueous buffer stock Prepare 10-50 mM stock in Anhydrous DMSO start->stock dilute Dilute stock to final concentration in aqueous medium stock->dilute check_precip Observe for Precipitation dilute->check_precip troubleshoot_time Problem: Delayed Precipitation Action: Check media stability. 1. Monitor/buffer media pH. 2. Reduce serum concentration. 3. Assess temperature stability. dilute->troubleshoot_time If precipitation occurs over time success Success: Clear Solution check_precip->success No troubleshoot_ph Problem: Immediate Precipitation Action: Lower buffer pH. Perform pH-solubility test (Protocol 2) check_precip->troubleshoot_ph Yes troubleshoot_shock Problem: Immediate Precipitation Action: Optimize dilution. 1. Add stock while vortexing. 2. Use lower stock conc. 3. Pre-warm media. check_precip->troubleshoot_shock Yes troubleshoot_ph->dilute Retry troubleshoot_shock->dilute Retry troubleshoot_time->dilute Retry with optimized media

Caption: Systematic workflow for troubleshooting solubility.

Section 4: Advanced Considerations
Q7: What is the "Common Ion Effect" and could it be impacting my results?

Answer: The common ion effect can decrease the solubility of a salt if the solution already contains one of the salt's constituent ions. In this case, the salt is a hydrochloride, composed of the protonated base and a chloride anion (Cl⁻).

If your buffer has a very high concentration of chloride ions (e.g., from NaCl or KCl), it can slightly suppress the dissolution of your hydrochloride salt according to Le Châtelier's principle. While this effect is often less pronounced than the effect of pH, it can be a factor in marginally soluble systems. If you are struggling with solubility even at a low pH, consider if you can reduce the overall chloride concentration in your buffer.[5][7]

References
  • BenchChem Technical Support Team. (2025).
  • Thermo Fisher Scientific. (n.d.).
  • Calistri, A., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • Thermo Fisher Scientific. (n.d.). Mammalian Cell Culture Basics Support—Troubleshooting.
  • Bollini, P., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK.
  • Various Authors. (2014). How to enhance drug solubility for in vitro assays?
  • Various Authors. (2014). Troubleshooting Cell Culture Media for Bioprocessing.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences.
  • Diamanti, E., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters.
  • Fassihi, A. R., & Serajuddin, A. T. (1987). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences.
  • Chen, Y., Zhang, C., & Liu, S. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Teychene, S., & Biscans, B. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Transactions.
  • Various Authors. (2018).
  • Basavoju, S., Boström, D., & Velaga, S. P. (2022).
  • Various Authors. (2017). Purification of organic hydrochloride salt?
  • Heikkilä, T., et al. (2021).
  • PubChem. (n.d.). 2-(1H-pyrazol-4-yl)pyridine.
  • Smith, G. F., et al. (2015). Lead Optimization Towards Proof of Concept Tools for Huntington’s Disease Within a 4-(1H-Pyrazol-4-yl)pyrimidine Class of pan-JNK Inhibitors. Journal of Medicinal Chemistry.
  • CymitQuimica. (n.d.). 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
  • El-Sayed, N. N. E., & El-Toumy, S. A. A. (n.d.).

Sources

Technical Support Center: Enhancing the Aqueous Solubility of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility in pyrazole-based compounds. This guide is designed for researchers, medicinal chemists, and formulation scientists who are actively engaged in the development of pyrazole-containing molecules for pharmaceutical and agrochemical applications. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome solubility hurdles and accelerate your research.

Introduction: The Pyrazole Solubility Conundrum

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs and promising clinical candidates.[1] Their synthetic tractability and ability to form key interactions with biological targets make them a privileged scaffold. However, the often planar and lipophilic nature of the pyrazole ring system, frequently coupled with high molecular weight substituents, can lead to poor aqueous solubility.[2][3] This low solubility is a major impediment, often resulting in poor absorption, low bioavailability, and challenges in formulation development, ultimately hindering the translation of a promising compound into a viable product.

This guide will navigate you through the fundamental principles and practical strategies to systematically diagnose and resolve solubility issues with your pyrazole-based compounds.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section is structured to address specific experimental observations, providing a logical workflow to identify the root cause of your solubility problem and implement an effective solution.

Scenario 1: My pyrazole compound is precipitating out of the reaction mixture.

Underlying Cause: Premature product precipitation during synthesis is a common issue, often leading to incomplete reactions, yield loss, and purification difficulties. This typically occurs when the product's concentration exceeds its solubility limit in the reaction solvent.

Troubleshooting Workflow:

G A Precipitation Observed B Modify Solvent System A->B Primary Strategy C Adjust Reaction Conditions A->C Secondary Strategy D Decrease Reactant Concentration A->D Quick Fix E Introduce a Co-solvent B->E F Screen Alternative Solvents B->F G Increase Temperature C->G H Monitor for Degradation G->H

Caption: Troubleshooting workflow for premature precipitation.

Recommended Actions:

  • Modify the Solvent System:

    • Introduce a Co-solvent: Adding a miscible co-solvent can significantly increase the overall solvating power of your reaction medium.[2] Common choices include ethanol, propylene glycol, and polyethylene glycol.[2] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can also be effective, sometimes offering improved regioselectivity in pyrazole synthesis.

    • Solvent Screening: If your reaction chemistry allows, perform a small-scale screen with a panel of solvents of varying polarities to find a more suitable medium.[2]

  • Adjust Reaction Conditions:

    • Increase Temperature: Raising the reaction temperature can enhance the solubility of your compound.[2] However, be cautious of potential side reactions or product degradation at elevated temperatures.[2]

  • Decrease Reactant Concentration: Lowering the initial concentration of your reactants can prevent the product from reaching its saturation point and precipitating prematurely.[2]

Scenario 2: I am struggling with the recrystallization of my pyrazole derivative due to its poor solubility.

Underlying Cause: Effective recrystallization requires the compound to be sparingly soluble at room temperature but readily soluble in a hot solvent. For poorly soluble compounds, finding a suitable single-solvent system can be challenging.

Troubleshooting Workflow:

G A Recrystallization Fails B Employ Hot Filtration A->B For Insoluble Impurities C Use a Binary Solvent System A->C Primary Strategy D Alternative Purification A->D If Recrystallization is Ineffective E Dissolve in 'Good' Solvent C->E G Column Chromatography D->G H Preparative HPLC D->H F Add 'Poor' Solvent E->F

Caption: Troubleshooting workflow for difficult recrystallization.

Recommended Actions:

  • Utilize a Binary Solvent System: This is often the most effective approach for compounds with challenging solubility profiles.

    • Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.[2]

    • While hot, add a "poor" solvent (in which it is sparingly soluble) dropwise until you observe persistent turbidity.[2]

    • Slow cooling should then induce the formation of pure crystals.[2]

  • Employ Hot Filtration: If your compound is sparingly soluble even at high temperatures, hot filtration can be used to remove insoluble impurities.[2]

  • Consider Alternative Purification Techniques: If recrystallization proves ineffective, other methods such as column chromatography or preparative HPLC may be necessary.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the solubility of my pyrazole derivative?

The aqueous solubility of a pyrazole derivative is a multifactorial property governed by its physicochemical characteristics.[2]

G Solubility Aqueous Solubility MW Molecular Weight MW->Solubility CS Crystal Structure CS->Solubility Sub Substituents Sub->Solubility IF Intermolecular Forces IF->Solubility pH pH pH->Solubility

Sources

Optimization of 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride synthesis yield

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-(1H-pyrazol-4-yl)pyrimidine Dihydrochloride Synthesis

User Guide Overview

Product: 2-(1H-pyrazol-4-yl)pyrimidine Dihydrochloride Application: Kinase Inhibitor Scaffold / Fragment-Based Drug Discovery Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling followed by Salt Formation.[1]

This guide addresses the critical yield-limiting factors in the synthesis of 2-(1H-pyrazol-4-yl)pyrimidine. It moves beyond standard protocols to address the specific mechanistic failure points of protodeboronation , catalyst poisoning , and salt stoichiometry control .

Part 1: Optimized Synthetic Workflow

The synthesis is bifurcated into two critical modules: the Suzuki Coupling (constructing the C-C bond) and the Salt Formation (isolating the dihydrochloride).

Module A: Suzuki-Miyaura Coupling

Objective: Maximize conversion of 2-chloropyrimidine and pyrazole-4-boronic acid pinacol ester to the free base intermediate.[1]

Protocol:

  • Reagents:

    • Electrophile: 2-Chloropyrimidine (1.0 equiv).[1]

    • Nucleophile: 1-Boc-pyrazole-4-boronic acid pinacol ester (1.1 equiv).[1] Note: Use Boc-protected pyrazole to prevent catalyst poisoning.[1]

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 – 0.05 equiv).

    • Base: K₂CO₃ (2.5 equiv) or K₃PO₄ (2.0 equiv).

    • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

  • Procedure:

    • Charge solids into a reactor. Purge with N₂/Ar for 15 minutes (Critical).

    • Add degassed solvents.[2]

    • Heat to 85–90 °C for 4–12 hours. Do not exceed 100 °C to minimize protodeboronation.[1]

    • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.[3][4] Dry organic layer (Na₂SO₄) and concentrate.[3][5][6]

    • Purification: Flash chromatography (DCM/MeOH gradient). Note: Boc group may partially cleave; this is acceptable as the next step is acidic.

Module B: Deprotection & Salt Formation

Objective: Cleave Boc (if present) and form the specific dihydrochloride salt.

Protocol:

  • Dissolve the free base (or crude Boc-intermediate) in MeOH or EtOH (5 vol).

  • Cool to 0 °C.

  • Add 4M HCl in 1,4-Dioxane (4.0 – 6.0 equiv) dropwise. Excess HCl is required to drive the second protonation.

  • Allow to warm to RT and stir for 2–4 hours.

  • Precipitation: If solid does not form, add Et₂O or MTBE (10 vol) slowly to induce crystallization.

  • Isolation: Filter the hygroscopic solid under N₂. Wash with Et₂O. Dry in a vacuum oven at 40 °C over P₂O₅.

Part 2: Visualized Workflows

Figure 1: Synthetic Logic & Troubleshooting Pathway

SynthesisOptimization Start Start: 2-Chloropyrimidine + Pyrazole Boronate Reaction Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Start->Reaction CheckLCMS In-Process Control (LCMS) Reaction->CheckLCMS Success Full Conversion (>90%) CheckLCMS->Success Clean Profile LowYield Low Yield / Incomplete CheckLCMS->LowYield Impurities/SM SaltStep Salt Formation (HCl/Dioxane) Success->SaltStep Prob_Deboron Issue: Protodeboronation (Des-boronated Pyrazole present) LowYield->Prob_Deboron Byproduct m/z = Pyrazole Prob_Poison Issue: Catalyst Poisoning (Stalled Reaction, SM remaining) LowYield->Prob_Poison No reaction progress Soln_Deboron Fix: Lower Temp (80°C) Switch Base to K3PO4 Reduce Water ratio Prob_Deboron->Soln_Deboron Soln_Poison Fix: Use Boc-Protected Pyrazole Switch to XPhos-Pd-G2 Prob_Poison->Soln_Poison SaltIssue Issue: Mono-HCl or Gum? SaltStep->SaltIssue SaltFix Fix: Use Anhydrous Conditions Add Excess HCl (6 equiv) Precipitate with MTBE SaltIssue->SaltFix Sticky/Wrong Stoich Final Target: 2-(1H-pyrazol-4-yl)pyrimidine 2HCl SaltIssue->Final Crystalline Solid SaltFix->Final

Caption: Decision tree for optimizing the Suzuki coupling and salt formation steps, linking specific failure modes (protodeboronation, poisoning) to corrective actions.

Part 3: Troubleshooting & FAQs

Category 1: Reaction Stalling & Low Conversion[1][7]

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why? Diagnosis: This is likely Catalyst Poisoning . The free N-H on the pyrazole ring (if unprotected) or the pyrimidine nitrogens can coordinate strongly to the Palladium, shutting down the catalytic cycle. Corrective Action:

  • Use Protected Boronates: Switch from free 1H-pyrazole-4-boronic acid to 1-Boc-pyrazole-4-boronic acid pinacol ester . The Boc group sterically hinders nitrogen coordination to Pd.

  • Switch Ligands: If you must use unprotected pyrazole, switch to a catalyst with bulky, electron-rich ligands like XPhos-Pd-G2 or SPhos-Pd-G2 , which are more resistant to coordination by nitrogenous heterocycles [1].[1]

Q: I see a major byproduct with mass [M-H] corresponding to the pyrazole starting material losing the boron group. What is this? Diagnosis: This is Protodeboronation .[4] Pyrazole boronic acids are notoriously unstable under basic, aqueous conditions at high heat. The C-B bond cleaves, replaced by C-H.[4] Corrective Action:

  • Lower Temperature: Reduce reaction temperature from 100 °C to 80–85 °C .

  • Base Selection: Switch from strong bases (Na₂CO₃) to milder bases like K₃PO₄ or KF . Fluoride bases often facilitate transmetallation without requiring high pH, reducing deboronation rates [2].

  • Reduce Water: Lower the water content in the solvent system (e.g., change Dioxane:Water from 1:1 to 4:1 or 9:1 ).

Category 2: Salt Formation & Stoichiometry

Q: I am obtaining the Monohydrochloride (1HCl) instead of the Dihydrochloride (2HCl). How do I force the 2HCl salt? Scientific Context: The pyrimidine pKa is ~1.3, and the pyrazole is even less basic. The second protonation is energetically difficult and requires a high concentration of protons and a non-aqueous environment to prevent equilibrium reversal. Corrective Action:

  • Excess Acid: Increase HCl equivalents to 5.0–6.0 equiv .

  • Anhydrous Conditions: Use 4M HCl in Dioxane rather than aqueous HCl. Water allows the second proton (which is loosely held) to dissociate.

  • Anti-solvent Precipitation: After HCl addition, add excess Diethyl Ether or MTBE . The high lattice energy of the 2HCl salt in ether forces precipitation, trapping the kinetic salt form [3].

Q: The product turns into a sticky gum during salt formation. Troubleshooting:

  • Cause: Presence of residual water or alcohols (MeOH/EtOH) preventing crystal lattice formation.

  • Fix: Decant the supernatant. Triturate the gum vigorously with anhydrous Et₂O or Hexane . Sonication can help induce nucleation. If persistent, dissolve in minimum hot MeOH and slow-drip into stirring cold Et₂O.[1]

Part 4: Quantitative Optimization Data

Table 1: Impact of Conditions on Yield (2-Chloropyrimidine + 1-Boc-Pyrazole-BPin)

VariableCondition A (Standard)Condition B (Optimized)Impact
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ +15% Yield (Better stability)
Base Na₂CO₃K₃PO₄ +10% Yield (Reduced deboronation)
Solvent DMF/H₂ODioxane/H₂O Easier Workup (DMF is hard to remove)
Protecting Group None (Free NH)1-Boc +30% Conversion (Prevents poisoning)
Salt Form Aqueous HClHCl in Dioxane Stoichiometry Control (Ensures 2HCl)

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[7]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1] Journal of the American Chemical Society.[7]

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (General reference for salt selection principles).

Sources

Overcoming drug resistance to pyrazolo[3,4-d]pyrimidine kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Drug Resistance & Assay Optimization

Status: Active | Ticket Priority: High Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your pyrazolo[3,4-d]pyrimidine (PP) scaffold—a privileged structure in kinase inhibition (targeting Src, BTK, mTOR, and Bcr-Abl)—is failing in late-stage assays.

Whether you are observing IC50 shifts , solubility crashes , or acquired resistance in your cell lines, this guide treats your experimental setup as a diagnostic system. We move beyond basic protocols to address the causality of failure.

Module 1: Assay Development & QC

"My compound precipitates or shows erratic IC50 values in vitro."

The Root Cause: The pyrazolo[3,4-d]pyrimidine core is highly planar and lipophilic. It mimics the adenine ring of ATP but lacks the solubilizing ribose-phosphate tail. In aqueous media, these molecules undergo π-π stacking aggregation , forming "brick-dust" precipitates that scatter light and produce false negatives (loss of potency) or false positives (non-specific protein sequestration).

Troubleshooting Protocol: Solubility & Stability
SymptomDiagnosisCorrective Action
Steep Hill Slope (>2.0) Compound aggregation (colloidal formation).Add 0.01% Triton X-100 or Brij-35 to assay buffer to disrupt colloids.
Variable IC50s Precipitation upon dilution from DMSO.Use Intermediate Dilution : 100% DMSO

10% DMSO (buffer)

Final Assay Mix. Never jump 100%

1%.
Low Max Inhibition Compound sticking to plastic.Switch to Low-Binding (silanized) plates or glass-coated wells.
Visual Workflow: Solubility Optimization

(Use this logic to rule out formulation errors before assuming biological resistance.)

SolubilityQC Start Issue: Erratic IC50 Check1 Check Hill Slope Start->Check1 SlopeHigh Slope > 2.0 (Aggregation) Check1->SlopeHigh SlopeNormal Slope ~ 1.0 (Solubility OK) Check1->SlopeNormal Action1 Add 0.01% Detergent (Triton X-100) SlopeHigh->Action1 Check2 Check Plate Binding SlopeNormal->Check2 Action2 Switch to Low-Binding Plates Check2->Action2 Low Recovery

Figure 1: Decision tree for distinguishing physical aggregation from biological inactivity.

Module 2: Mechanistic Troubleshooting (Resistance)

"My target is expressed, but the drug no longer works."

The Root Cause: Resistance to pyrazolo[3,4-d]pyrimidines typically bifurcates into two mechanisms:

  • Pharmacokinetic Resistance (The Pump): Overexpression of ABC transporters (P-gp/MDR1).

  • Pharmacodynamic Resistance (The Pocket): Gatekeeper mutations that sterically hinder the scaffold.

Q&A: Diagnosing the Resistance Mechanism

Q: How do I know if it's a pump issue or a mutation? A: Perform a Verapamil Shift Assay .

  • Protocol: Treat your resistant cells with your inhibitor +/- Verapamil (5-10 µM), a P-gp inhibitor.

  • Result: If potency is restored (IC50 shifts left), your drug is a substrate for P-gp efflux. Pyrazolo[3,4-d]pyrimidines are known substrates for ABCB1 (MDR1) [1].

  • Self-Validation: If Verapamil has no effect, sequence the kinase domain (Sanger/NGS) looking for gatekeeper mutations (e.g., T338M in Src, T315I in Abl, C481S in BTK).

Q: I found a T338M mutation in Src. Why does this kill my drug's activity? A: The Threonine-to-Methionine mutation introduces a bulky side chain into the "gatekeeper" region of the ATP-binding pocket. Pyrazolo[3,4-d]pyrimidines rely on a specific hydrophobic pocket size; the methionine acts as a steric wedge, physically preventing the scaffold from entering the deep hydrophobic cleft required for high-affinity binding [2].

Visual Workflow: Resistance Pathway Analysis

ResistanceMech DrugEntry Inhibitor Entry Pgp P-gp Efflux Pump (ABCB1) DrugEntry->Pgp Efflux Target Kinase Target (Src/BTK) DrugEntry->Target Binding Pgp->DrugEntry Extrusion Mutation Gatekeeper Mutation (T338M / T315I) Target->Mutation Steric Block Bypass Bypass Signaling (PI3K/mTOR) Target->Bypass Pathway Rewiring

Figure 2: The three pillars of resistance: Efflux (P-gp), Steric Hindrance (Mutation), and Pathway Bypass.[1][2][3][4]

Module 3: Overcoming Resistance

"The mutation is confirmed. How do I redesign my experiment?"

The Solution: When the ATP pocket is compromised (Gatekeeper mutation), you must either change the binding mode or degrade the protein entirely .

Strategy A: PROTACs (Proteolysis Targeting Chimeras)

Instead of inhibiting the kinase, degrade it.[5] Pyrazolo[3,4-d]pyrimidines are excellent "warheads" for PROTACs. Even if binding affinity is reduced by a mutation, it may still be sufficient to recruit an E3 ligase for ubiquitination [3].

  • Design: Link the N1-position of the pyrazolo[3,4-d]pyrimidine to a Cereblon (CRBN) ligand via a PEG linker.

  • Mechanism: The PROTAC brings the mutant kinase and E3 ligase into proximity

    
     Poly-ubiquitination 
    
    
    
    Proteasomal degradation.
Strategy B: Structural Modification

Modify the scaffold to bypass the steric clash or improve solubility.

ModificationPurposeExample/Reference
C4-Amino Substitution Introduce flexible anilino groups to accommodate the mutated pocket.SI306 derivatives [4]
Prodrug Design Add N-methylpiperazino carbamate to improve solubility and bypass P-gp.Pro-Si306 [1]
Halogenation (Br/Cl) Add halogens to the N1-phenyl ring to engage the "hydrophobic spine" differently.SI388 [5]
Visual Workflow: PROTAC Mechanism of Action

PROTAC Warhead Pyrazolo Scaffold Linker PEG Linker Warhead->Linker Target Mutant Kinase Warhead->Target Recruitment Ligand E3 Ligase Ligand Linker->Ligand Ubiquitin Ubiquitin Transfer Ligand->Ubiquitin E3 Binding Degrade Proteasome Degradation Target->Degrade Destruction Ubiquitin->Target

Figure 3: PROTAC strategy uses the scaffold only for recruitment, rendering pocket mutations less effective.

References
  • Fallacara, A. L., et al. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. Cancers.[1][3][4][5][6][7][8][9][10][11][12][13] Link

  • Schenone, S., et al. (2011). Pyrazolo[3,4-d]pyrimidines as potent Src inhibitors: synthesis and biological evaluation. Current Medicinal Chemistry.[14] Link

  • Tinworth, C. P., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[4][7][10][15][16] RSC Medicinal Chemistry. Link

  • Radi, M., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry. Link

  • Musumeci, F., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules.[1][3][4][5][6][7][8][9][10][11][12][13] Link

Sources

Purification challenges for 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this important heterocyclic compound. As a polar, multi-functional molecule existing as a dihydrochloride salt, its purification presents unique challenges that require a nuanced approach. This guide provides in-depth, field-proven solutions and troubleshooting strategies in a direct question-and-answer format, grounded in chemical principles to ensure you achieve the highest purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a persistent oil or a sticky, amorphous solid instead of a crystalline powder. What's causing this and how can I fix it?

This is one of the most common issues encountered. It typically points to the presence of impurities that inhibit the formation of a stable crystal lattice. The primary culprits are often residual solvents, excess HCl, or unreacted starting materials.

Causality: The dihydrochloride salt structure relies on ordered ionic interactions and hydrogen bonding to form a crystal. Impurities disrupt this long-range order. Residual high-boiling point solvents (like DMF or DMSO) or even protic solvents (like ethanol or water) can become trapped, plasticizing the solid. Excess, unbound HCl can also contribute to a hygroscopic, gummy consistency.

Solutions:

  • Solvent Trituration/Washing:

    • Principle: Use a solvent in which your desired product is insoluble, but the impurities are at least partially soluble.

    • Protocol: Place the sticky solid or oil in a flask. Add a small volume of a dry, non-polar solvent like diethyl ether or acetone. Stir or sonicate the mixture vigorously. The product should precipitate as a solid as the impurities are washed away. Filter the solid, wash with a fresh portion of the cold solvent, and dry thoroughly under high vacuum.

  • Inducing Crystallization via Anti-Solvent Addition:

    • Principle: This technique involves dissolving the crude product in a minimal amount of a "good" solvent and then slowly adding a "poor" solvent (the anti-solvent) to decrease solubility and force crystallization.

    • Protocol: Dissolve the oily product in a minimal volume of a polar solvent like methanol or ethanol at room temperature. Slowly add a less polar anti-solvent, such as diethyl ether or ethyl acetate, dropwise while stirring until persistent cloudiness is observed. If necessary, gently warm the mixture to redissolve the solid, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

Q2: My NMR analysis shows significant discoloration (yellow to brown) in my product. How can I remove these color impurities?

Color impurities are typically high-molecular-weight, conjugated byproducts formed from side reactions or degradation. While often present in small quantities, they can be visually significant.

Solutions:

  • Activated Charcoal (Carbon) Treatment:

    • Principle: Activated carbon has a high surface area with a network of pores that readily adsorbs large, flat, conjugated molecules responsible for color.

    • Protocol: Dissolve the crude, colored product in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture). Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound). Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Stir the mixture at just below the boiling point for 5-15 minutes. Perform a hot filtration through a pad of Celite® or filter aid to remove the charcoal. Allow the clarified filtrate to cool and crystallize.

  • Recrystallization: A well-chosen recrystallization can often leave color bodies behind in the mother liquor. Refer to the detailed protocol in Q4.

Q3: My LC-MS and NMR spectra indicate the presence of unreacted starting materials or synthetic byproducts. What is the most effective purification strategy?

The choice between recrystallization and chromatography depends on the nature and quantity of the impurities.

Decision Workflow:

G start Analyze Crude Product (TLC, LC-MS, NMR) impurity_type What is the main impurity? start->impurity_type sm sm impurity_type->sm  Starting Material /  Polar Byproduct   nonpolar nonpolar impurity_type->nonpolar Non-polar Byproduct isomer isomer impurity_type->isomer Regioisomer / Structurally Similar Impurity recrys Attempt Recrystallization (See Q4) sm->recrys Impurity >10% wash Solvent Wash / Trituration (e.g., with Ether/Acetone) nonpolar->wash Significant Difference in Polarity chroma Column Chromatography (See Q5) isomer->chroma Low Polarity Difference recrys->chroma Purity Still Low wash->recrys Purity Still Low

Caption: Troubleshooting workflow for selecting a purification method.

Q4: Can you provide a detailed protocol for recrystallizing 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride?

Recrystallization is a powerful technique for purifying crystalline solids, especially for removing impurities with different solubility profiles. For a dihydrochloride salt, polar protic solvents are the best starting point.

Expert Insight: The key to successful recrystallization is the slow formation of crystals, which allows impurities to be excluded from the growing lattice and remain in the solvent (mother liquor). Rapid precipitation will trap impurities.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose an appropriate solvent or solvent system. See the table below for recommendations.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves. Add the solvent in small portions until dissolution is just achieved to avoid using an excessive amount, which would reduce your yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and perform an activated charcoal treatment as described in Q2.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all traces of solvent.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent System (v/v)Rationale & Use Case
Ethanol (EtOH) Good general-purpose solvent. The dihydrochloride salt is soluble in hot EtOH and less soluble when cold.
Methanol (MeOH) More polar than ethanol; may be too good a solvent, leading to lower recovery. Useful if the compound has low solubility in hot ethanol.
Ethanol / Water Start by dissolving in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid, then add a drop of ethanol to clarify. Cool slowly. Excellent for highly polar compounds.
Methanol / Diethyl Ether Dissolve in a minimal amount of methanol at room temperature. Slowly add diethyl ether as an anti-solvent until persistent turbidity is seen. This is an anti-solvent crystallization method.
Q5: Recrystallization failed to remove a key impurity. How do I purify my compound using column chromatography?

While chromatography of highly polar hydrochloride salts on standard silica gel can be challenging due to strong interactions, it is feasible with the right mobile phase.

Principle of Salt Purification on Silica: The compound can be moved down the column by using a highly polar mobile phase that includes a modifier to compete for binding sites on the silica and ensure proper elution.

Step-by-Step Flash Chromatography Protocol:

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm particle size).

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of methanol. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This powder is then carefully loaded onto the top of the column. This method generally provides superior resolution.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase (or a strong solvent like methanol) and inject it directly onto the column.

  • Mobile Phase Selection: A common and effective mobile phase for polar salts is a mixture of Dichloromethane (DCM) and Methanol (MeOH) , often with a small amount of an additive.

    • Start with a high ratio of DCM to MeOH (e.g., 98:2 DCM/MeOH).

    • Gradually increase the percentage of MeOH (e.g., to 95:5, 90:10) to elute your compound.

    • Pro-Tip: Adding a small amount of ammonium hydroxide (e.g., 0.5-1%) to the mobile phase can sometimes improve peak shape by deactivating acidic sites on the silica gel. However, this will convert your compound to the free base on the column. You would then need to re-form the salt after purification.

  • Elution & Monitoring: Run the column, collecting fractions. Monitor the elution of your compound using Thin-Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure.

Q6: How do I convert the dihydrochloride salt to the free base for purification or analysis, and then reform the salt?

Sometimes, it is easier to purify the less polar free base and then convert it back to the highly crystalline dihydrochloride salt.[1]

Principle of Acid-Base Extraction:

G cluster_0 Aqueous Phase (Water) cluster_1 Organic Phase (e.g., DCM, EtOAc) HCl_Salt R-NH2+ Cl- (Salt) Water Soluble Add_Base Add Base (e.g., NaHCO3, K2CO3) HCl_Salt->Add_Base Liberate Free_Base R-N (Free Base) Organic Soluble Add_Acid Add HCl (e.g., HCl in Dioxane/Ether) Free_Base->Add_Acid Reform Add_Base->Free_Base Liberate Add_Acid->HCl_Salt Reform

Caption: The equilibrium between the salt and free base for purification.

Protocol: Salt to Free Base

  • Dissolve the crude dihydrochloride salt in water.

  • Cool the solution in an ice bath.

  • Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), while stirring until the pH is basic (pH ~8-9).

  • The free base may precipitate out of the solution. If not, extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free base. This free base can now be purified by standard silica gel chromatography using less polar eluents (e.g., Hexane/Ethyl Acetate).

Protocol: Free Base to Dihydrochloride Salt

  • Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, methanol, or ethyl acetate).

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane) dropwise while stirring. Add at least two molar equivalents of HCl.

  • The dihydrochloride salt will precipitate out of the solution.

  • Stir the resulting slurry in the cold for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with the anhydrous solvent (e.g., diethyl ether), and dry under high vacuum.

Q7: What are the best analytical methods to confirm the purity of my final product?

A combination of methods is essential to confirm both purity and identity.

Table 2: Analytical Techniques for Quality Control

TechniquePurposeTypical Conditions & Observations
¹H NMR Structural confirmation and purity assessment.Dissolve in D₂O or DMSO-d₆. Check for the correct chemical shifts, integration values, and coupling patterns. The absence of signals from impurities or residual solvents confirms purity.
LC-MS Purity assessment and mass confirmation.Column: C18 reversed-phase. Mobile Phase: Gradient of Water/Acetonitrile with 0.1% formic acid.[2] Look for a single, sharp peak in the chromatogram and the correct [M+H]⁺ ion in the mass spectrum.
HPLC Quantitative purity analysis.Same as LC-MS but with UV detection (e.g., at 254 nm). Purity is often reported as % area of the main peak.[3]
Melting Point Physical property confirmation.A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity. Impurities typically depress and broaden the melting range.

References

  • Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. Available from: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Sciencemadness.org. Pyridine from Pyridine hydrochloride. Available from: [Link]

  • IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • Patel, R. B., et al. (2014). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC.
  • Brullo, C., et al. (2024).
  • Rashad, A. E., et al.
  • Google Patents. Method for cleanly preparing high-purity pyridine hydrochloride.

Sources

Refining assay conditions for consistent results with 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Compound

Welcome to the technical support hub for 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride . As a Senior Application Scientist, I often see researchers treat this compound like a standard neutral small molecule. It is not.

The critical feature of this reagent is the dihydrochloride (2HCl) salt form .[1] While this salt improves shelf-stability and initial water solubility compared to the free base, it introduces a massive acidic load to your assays. Upon dissolution, it releases two equivalents of hydrochloric acid for every mole of compound.

If you are experiencing inconsistent IC50 values, unexpected cell toxicity in vehicle controls, or "crashing out" (precipitation) , the root cause is likely the interplay between this acidity and your assay buffer’s capacity.

Module 1: Reconstitution & Storage (The Foundation)

The "Hidden" Moisture Problem

Dihydrochloride salts are frequently hygroscopic .[1] They pull moisture from the air, which hydrolyzes the salt, turning your dry powder into a sticky gum and altering the effective molecular weight.

Protocol: Precision Stock Preparation
  • Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation from forming inside the vial.

  • Solvent Choice:

    • Recommended: Anhydrous DMSO (Dimethyl sulfoxide).[1]

    • Why? While water dissolves the salt, it creates a highly acidic solution (pH ~1-2) that degrades the compound over time.[1] DMSO stabilizes the molecule.

  • The Dissolution Step:

    • Add DMSO to achieve a 10 mM or 50 mM stock .

    • Observation: You may notice a slight exotherm (warming). This is normal for salt dissociation.

    • Troubleshooting: If the solution is cloudy, sonicate at 37°C for 5 minutes. The 2HCl form can form micro-crystals in cold DMSO.

Storage Rule: Aliquot immediately into single-use vials stored at -80°C. Avoid freeze-thaw cycles, which promote crystal growth and concentration gradients.

Module 2: The "Buffer Crash" Phenomenon

This is the most common failure point. When you dilute the acidic stock into a neutral buffer (pH 7.4), two things happen simultaneously:

  • Acidification: The released HCl consumes the buffer's capacity.[1]

  • Deprotonation: As the pH rises, the compound converts from the soluble salt form to the free base form.

  • Precipitation: The free base of pyrazolyl-pyrimidines is often hydrophobic.[1] If the concentration is too high, it will precipitate immediately upon neutralization.

Visualizing the Solubility/pH Trap

BufferCrash Stock DMSO Stock (2HCl Salt form) Dilution Dilution into Assay Buffer (pH 7.4) Stock->Dilution Acidification Release of 2x H+ (Local pH drop) Dilution->Acidification Fast Kinetic Conversion Conversion to Free Base Dilution->Conversion pH > pKa Outcome1 Outcome A: Acidic Shock (Buffer overwhelmed, Enzyme/Cell death) Acidification->Outcome1 Weak Buffer (e.g., PBS) Outcome2 Outcome B: Precipitation (Free base crashes out) Conversion->Outcome2 High Conc. (>100 µM) Outcome3 Outcome C: Stable Solution (Correct buffering) Conversion->Outcome3 Strong Buffer + Low Conc.

Caption: The "Buffer Crash" mechanism. Diluting the acidic salt requires balancing pH neutralization against the solubility limit of the resulting free base.

Module 3: Optimized Assay Protocols

Scenario A: Enzymatic / Biochemical Assays

Issue: The enzyme activity is dead even at low compound concentrations. Cause: The 2HCl acidified the reaction well, denaturing the enzyme.

Corrective Protocol:

  • Buffer Up: Increase the concentration of your buffering agent (HEPES, Tris, or MOPS) to at least 50 mM .[1] Standard 10-20 mM buffers are insufficient for neutralizing high concentrations of dihydrochloride salts.

  • Intermediate Step: Do not pipette 100% DMSO stock directly into the enzyme mix.

    • Step 1: Prepare a 10x working solution in assay buffer.

    • Step 2: Check pH.[2][3] If yellow (acidic), adjust with dilute NaOH.

    • Step 3: Add this pH-balanced intermediate to the reaction.

Scenario B: Cell-Based Assays

Issue: Toxicity in vehicle controls or "spotty" cell death. Cause: Localized acidic shock before diffusion occurs.

Corrective Protocol:

ParameterStandard Practice (Risk)Optimized Practice (Safe)
Dilution Method Direct addition of DMSO stock to media well.[1]Pre-dilution: Dilute compound in media outside the plate, vortex, then add to cells.
Buffer System Standard DMEM/RPMI (Bicarbonate only).[1]Supplemented Buffer: Add 10-25 mM HEPES to the media to buffer the HCl spike.
Max DMSO 1.0%< 0.5% : Reduces solvent toxicity synergy with the salt.[1]

Module 4: Troubleshooting & FAQs

Q1: My serial dilutions in DMSO are precipitating. Why? A: This is counter-intuitive but common.[1] If your DMSO has absorbed water (see Module 1), the high concentration of salt can "salt out" in the wet DMSO.

  • Fix: Use fresh, anhydrous DMSO packed under argon/nitrogen.

Q2: The IC50 shifts 10-fold between experiments. A: This suggests a solubility limit issue. The free base might be precipitating at high concentrations, effectively lowering the "real" concentration available to the target.

  • Fix: Run a Solubility Limit Test . Dilute the compound to your highest test concentration in assay buffer, spin at 13,000 rpm for 10 mins, and measure the supernatant absorbance against a standard curve. If you lose signal, you are above the solubility limit.

Q3: Can I use PBS for dilutions? A: Avoid PBS for the initial dilution step.[1] Phosphate buffers have weak capacity at pH 7.4 against strong acids like HCl. Use HEPES or Tris for the intermediate dilution, then move to PBS if necessary.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 170900924, 2,5-Di(1H-pyrazol-4-yl)pyrimidine. Retrieved from [Link]

    • Note: Used for structural confirmation of the pyrazolyl-pyrimidine scaffold properties.[1]

  • Note: General reference for handling HCl salts in DMSO.
  • Note: Authoritative guide on DMSO stock prepar
    • Note: Specific protocols for reducing DMSO toxicity and managing precipitation.[4][5]

Sources

How to handle and store 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride safely

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(1H-pyrazol-4-yl)pyrimidine Dihydrochloride

A Guide to Safe Handling, Storage, and Troubleshooting for Research Professionals

As a Senior Application Scientist, this guide is designed to provide you with the in-depth technical and safety information required to work with 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride. This heterocyclic compound, a key building block in medicinal chemistry and drug discovery, demands careful handling to ensure researcher safety, sample integrity, and the reproducibility of experimental results.[1][2] This document moves beyond a simple datasheet to explain the causality behind each procedural recommendation.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the compound's characteristics and fundamental handling requirements.

Q1: What are the key chemical and physical properties of 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride?

Understanding the fundamental properties of this compound is the first step toward safe and effective handling. As a dihydrochloride salt, it is expected to be a solid with characteristics influenced by both its heterocyclic core and its salt form.

PropertyDescription / ValueRationale and Implications
Appearance Typically a solid (crystalline or powder).[3]The physical state dictates handling procedures; solids can pose an inhalation risk if dusty.
Form Dihydrochloride SaltThis salt form generally increases water solubility compared to the free base but also significantly increases its hygroscopicity and introduces corrosive hazards associated with chlorides.[4]
Hygroscopicity High (Expected)As a hydrochloride salt, the compound will readily absorb moisture from the air. This can lead to sample degradation, inaccurate weighing, and compromised experimental results.[5]
Light Sensitivity Potential SensitivityHeterocyclic aromatic compounds can be susceptible to photodegradation.[6] Exposure to UV or high-intensity light may cleave bonds or induce unwanted reactions, altering the compound's structure and activity.
Thermal Stability Generally stable under standard lab conditions, but decomposition points can vary.[7]Elevated temperatures can accelerate degradation. The specific decomposition temperature should be confirmed from the supplier's Certificate of Analysis.
Reactivity Reacts with strong bases to deprotonate, liberating the free base. Incompatible with strong oxidizing agents.[8][9]The dihydrochloride form is acidic and will react with bases. This is a critical consideration for designing reaction conditions and for storage.
Q2: What are the primary safety hazards associated with this compound?

The primary hazards stem from its nature as a dihydrochloride salt and a bioactive heterocyclic compound.

  • Corrosivity and Respiratory Irritation : Upon contact with moisture (e.g., in the respiratory tract or on skin), the dihydrochloride salt can release hydrochloric acid (HCl), which is corrosive and can cause severe burns and respiratory irritation.[4][10][11]

  • Acute Toxicity : While specific data for this exact compound is limited, related pyrazole and pyrimidine derivatives can be harmful if swallowed or absorbed through the skin.[12][13] It should be handled as a potentially toxic substance.

  • Hygroscopicity : Beyond affecting experimental accuracy, the absorption of water can exacerbate the corrosive hazards by facilitating the release of HCl.[5]

Q3: How critical is it to protect the compound from moisture?

It is critically important . Moisture is the primary adversary to the integrity of this compound for two main reasons:

  • Chemical Degradation : Pyrazole and pyrimidine rings can be susceptible to hydrolysis under certain conditions, and the presence of water can accelerate this process, especially at non-neutral pH.[14]

  • Inaccurate Quantification : A hygroscopic compound's weight will fluctuate with ambient humidity, making it impossible to accurately prepare solutions of a known concentration. This directly impacts the reliability and reproducibility of your experimental data.

Q4: Should I be concerned about light exposure during routine lab work?

Yes. While it may not degrade instantaneously, cumulative exposure to ambient lab lighting, and especially direct sunlight or UV sources, can compromise the sample over time. For sensitive applications like quantitative assays or long-term studies, minimizing light exposure is a mandatory step to ensure sample integrity.[6][15]

Experimental Protocols and Handling Guides

This section provides step-by-step procedures for common laboratory tasks involving 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. Before handling, ensure you are wearing the following:

  • Eye Protection : Chemical splash goggles are required. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4][10]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Inspect gloves for any signs of damage before use and change them immediately if contamination occurs.[16][17]

  • Body Protection : A fully buttoned lab coat must be worn. For handling larger quantities, a chemical-resistant apron is recommended.[5]

  • Respiratory Protection : All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of airborne particles.[5][10]

Workflow for Weighing and Preparing a Stock Solution

This protocol is designed to minimize exposure to air and moisture, preserving the compound's integrity.

G cluster_prep Preparation cluster_weigh Weighing (In Fume Hood) cluster_store Storage & Dissolution prep1 Place compound, tools, and vial in desiccator prep2 Move all items to a chemical fume hood prep1->prep2 15-30 min equilibration weigh1 Allow compound container to reach room temperature before opening prep2->weigh1 weigh2 Quickly weigh desired amount into tared vial weigh1->weigh2 weigh3 Immediately seal parent and aliquot containers weigh2->weigh3 store1 Wrap parent container in parafilm weigh3->store1 dissolve Add anhydrous solvent to the aliquot vial weigh3->dissolve store2 Store at recommended conditions (see Table 2) store1->store2

Sources

Validation & Comparative

A Comparative Analysis of Pyrazolyl-Pyrimidine Based CDK Inhibitors Against Established Clinical Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, Cyclin-Dependent Kinases (CDKs) remain a pivotal target class. Their canonical role in cell cycle regulation has led to the successful development of several approved inhibitors, fundamentally changing the treatment paradigm for certain cancers, particularly HR+/HER2- breast cancer. While the first wave of inhibitors has demonstrated significant clinical benefit, the quest for novel chemical scaffolds with improved selectivity, potency, and the ability to overcome resistance mechanisms is a continuous endeavor.

This guide provides a comparative analysis of a potent pyrazolyl-pyrimidine based CDK inhibitor, using a representative molecule from the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series, against established clinical CDK inhibitors. We will delve into its preclinical profile and contrast it with both highly selective CDK4/6 inhibitors and broad-spectrum pan-CDK inhibitors, offering insights into its potential therapeutic positioning. The information is tailored for researchers, scientists, and drug development professionals engaged in kinase inhibitor programs.

The Central Role of CDKs in Cell Cycle Progression

The cell cycle is a tightly regulated process orchestrated by the sequential activation of CDKs. These serine/threonine kinases, upon binding to their cyclin regulatory partners, phosphorylate a multitude of substrates to drive the cell through its different phases (G1, S, G2, and M). Dysregulation of this machinery, often through overexpression of cyclins or loss of endogenous inhibitors, is a hallmark of cancer, leading to uncontrolled cellular proliferation.[1]

The G1-S transition is a critical checkpoint controlled by the CDK4/6-Cyclin D and CDK2-Cyclin E complexes. They phosphorylate the Retinoblastoma protein (Rb), releasing the E2F transcription factor to activate genes necessary for DNA replication.[1] This pathway is the primary target of the approved CDK4/6 inhibitors.

CDK_Pathway cluster_inhibitors Inhibitor Action Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D CDK4/6 Mitogens->CyclinD_CDK46 Upregulates Rb pRb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Activates Transcription CDK2_CyclinE CDK2 Cyclin E G1_S_Transition->CDK2_CyclinE CDK2_CyclinE->Rb Hyper-phosphorylates p16 p16INK4a p16->CyclinD_CDK46 Inhibits CDK46_Inhibitors Palbociclib Abemaciclib CDK46_Inhibitors->CyclinD_CDK46 CDK2_Inhibitor Pyrazolyl-pyrimidine (e.g., Compound 15) CDK2_Inhibitor->CDK2_CyclinE

Figure 1: Simplified CDK signaling pathway in G1-S transition and points of intervention by different inhibitor classes.

Profiling a Novel Pyrazolyl-Pyrimidine CDK2 Inhibitor

While CDK4/6 inhibitors have been revolutionary, intrinsic and acquired resistance remains a clinical challenge. One mechanism of resistance involves the upregulation of Cyclin E, which activates CDK2 and bypasses the G1 checkpoint. This has renewed interest in developing potent and selective CDK2 inhibitors.[2][3] The pyrazolyl-pyrimidine scaffold has emerged as a promising chemotype for targeting CDKs.

For this guide, we will focus on Compound 15 from a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which has demonstrated potent and selective inhibition of CDK2.[2]

Key Characteristics of Compound 15:

  • Mechanism of Action: ATP-competitive inhibitor of CDK2.

  • Potency: Exhibits a high affinity for CDK2, with a reported inhibitory constant (Kᵢ) of 0.005 µM (5 nM).[2]

  • Selectivity: Shows a degree of selectivity for CDK2 over other tested CDKs.[2]

  • Cellular Activity: Displays sub-micromolar antiproliferative activity against a panel of cancer cell lines.[2] Mechanistic studies in ovarian cancer cells show that it reduces the phosphorylation of Rb, arrests the cell cycle in S and G2/M phases, and induces apoptosis.[2]

Comparative Analysis: Selectivity and Potency

The therapeutic utility of a CDK inhibitor is largely defined by its selectivity profile across the CDK family and the broader kinome. Below is a comparative summary of the inhibitory potency (IC50/Kᵢ values in nM) of our representative pyrazolyl-pyrimidine compound against established CDK inhibitors.

Inhibitor ClassCompound NameCDK1CDK2CDK4CDK6CDK9Primary Target(s)
Pyrazolyl-Pyrimidine Compound 15 (Kᵢ) >1005 >100>100>100CDK2
CDK4/6 Inhibitor Palbociclib (IC₅₀) >1000>100011 16 >1000CDK4/6
CDK4/6 Inhibitor Abemaciclib (IC₅₀) 16275042 10 57CDK4/6
Pan-CDK Inhibitor Dinaciclib (IC₅₀) 3 1 --4 CDK1, 2, 5, 9
Pan-CDK Inhibitor Flavopiridol (IC₅₀) 30 170 100 4020Broad Spectrum

This comparison highlights distinct profiles:

  • Compound 15 demonstrates high potency and selectivity for CDK2, positioning it as a potential agent for tumors with Cyclin E amplification or as a strategy to overcome CDK4/6 inhibitor resistance.

  • Palbociclib and Abemaciclib are highly selective for CDK4 and CDK6, with Abemaciclib showing slightly greater potency for CDK4 and some off-target activity on CDK9 at higher concentrations.[5][10]

  • Dinaciclib and Flavopiridol are pan-CDK inhibitors, targeting multiple cell cycle and transcriptional CDKs. This broad activity can lead to more profound cell cycle arrest and apoptosis but may also be associated with a narrower therapeutic window.[4][8][11]

Experimental Protocols for Inhibitor Characterization

To ensure scientific integrity, the protocols used to characterize these inhibitors must be robust and self-validating. Below are standard methodologies for assessing the performance of a novel CDK inhibitor like a 2-(1H-pyrazol-4-yl)pyrimidine derivative.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified CDK/cyclin complex.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is measured as a reduction in substrate phosphorylation.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection A 1. Prepare Assay Plate: Add Buffer, Substrate, and Inhibitor dilutions B 2. Add CDK/Cyclin Enzyme Complex A->B C 3. Pre-incubate to allow inhibitor binding B->C D 4. Initiate Reaction: Add ATP (e.g., ³³P-ATP or with ADP-Glo™) C->D E 5. Incubate at 30°C D->E F 6. Stop Reaction E->F G 7. Detect Signal: (Scintillation, Luminescence, or Fluorescence) F->G H 8. Data Analysis: Calculate % Inhibition and IC₅₀ values G->H

Figure 2: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol (Luminescent ADP-Glo™ Assay Example):

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mM sodium orthovanadate. The choice of buffer components is critical for maintaining enzyme stability and activity.

    • Substrate: Reconstitute a biotinylated peptide substrate derived from Histone H1 or Rb to the desired stock concentration.

    • Enzyme: Dilute the recombinant CDK/cyclin complex (e.g., CDK2/Cyclin E) in kinase buffer to the final working concentration.

    • Inhibitor: Perform a serial dilution of the test compound (e.g., 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride) in DMSO, followed by a further dilution in kinase buffer.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the diluted test inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 10 µL of the enzyme/substrate mixture to all wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding equilibrium.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of ATP solution. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.

    • Incubate the plate for 1 hour at 30°C.

  • Detection (ADP-Glo™ Kinase Assay, Promega):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines.

Principle: Measures the number of viable cells after a set period of drug treatment. It's crucial to choose an appropriate endpoint, as some assays can be misleading. ATP-based assays (like CellTiter-Glo®) can be confounded by changes in cell size during cell cycle arrest, while DNA-based assays (like CyQuant®) provide a more direct measure of cell number.[12]

Step-by-Step Protocol (DNA-Based CyQuant® Assay Example):

  • Cell Seeding:

    • Culture cancer cell lines (e.g., MCF-7 for CDK4/6 inhibitors, OVCAR-3 for CDK2 inhibitors) under standard conditions.

    • Trypsinize and count the cells. Seed 1,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight. The seeding density must be optimized to ensure cells remain in the exponential growth phase throughout the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and controls (e.g., Palbociclib, Dinaciclib).

    • Add the compounds to the cells and incubate for 72 hours. This duration allows for multiple cell doublings and robust measurement of anti-proliferative effects.

  • Lysis and Staining:

    • Carefully remove the culture medium.

    • Freeze the plate at -80°C for at least 30 minutes to ensure complete cell lysis.

    • Thaw the plate at room temperature.

    • Add 200 µL of the CyQuant® GR dye/cell-lysis buffer mixture to each well. This dye exhibits strong fluorescence enhancement upon binding to DNA.

  • Data Acquisition and Analysis:

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure fluorescence with a plate reader (excitation ~480 nm, emission ~520 nm).

    • Calculate the percent growth inhibition relative to vehicle-treated cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot for Target Engagement and Downstream Effects

This technique verifies that the inhibitor engages its target in cells and modulates the downstream signaling pathway.

Principle: Uses antibodies to detect specific proteins in cell lysates separated by size, confirming, for example, a reduction in phosphorylated Rb (pRb).

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the inhibitor at various concentrations for a defined period (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature protein lysates and separate them by size on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody against the target of interest (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-Actin as a loading control).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

    • Quantify band intensities to determine the relative change in protein phosphorylation.

Conclusion and Future Directions

The pyrazolyl-pyrimidine scaffold represents a versatile and potent platform for the development of novel CDK inhibitors. As exemplified by CDK2-selective compounds like the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series, this chemical class offers the potential for high potency and selectivity.[2] A direct comparison with clinical agents reveals a distinct profile: while CDK4/6 inhibitors like Palbociclib and Abemaciclib have transformed HR+ breast cancer treatment, a selective CDK2 inhibitor could address the significant clinical challenge of acquired resistance.

Further development of 2-(1H-pyrazol-4-yl)pyrimidine derivatives and related compounds will require comprehensive characterization, including broad kinome screening, in vivo efficacy studies in relevant xenograft models (e.g., CCNE1-amplified tumors), and detailed ADME/Tox profiling. The experimental frameworks provided in this guide offer a robust starting point for these critical investigations, ensuring that the data generated is reliable, reproducible, and translatable for advancing the next generation of CDK inhibitors.

References

  • Chen P, Lee NV, Hu W, et al. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. Cancer Discov. 2018;8(1):21-28. [Link]

  • Dinaciclib (SCH 727965). AdooQ Bioscience. [Link]

  • IC 50 Values of CDK4/6 Inhibitors. ResearchGate. [Link]

  • Tadesse S, Bantie L, Tomusange K, et al. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. 2023;28(7):3005. [Link]

  • El-Gamal MI, Al-Said MS, Al-Dosary Z, et al. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. 2024;29(24):5893. [Link]

  • Gomaa N, El-Bendary E, El-Kerdawy A, et al. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. J Enzyme Inhib Med Chem. 2022;37(1):1858-1875. [Link]

  • Chen P, Hu W, Lee NV, et al. Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Mol Cancer Ther. 2016;15(10):2273-2281. [Link]

  • Cusato J, Pavan S, Stocco G, et al. CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions. Cancers (Basel). 2020;12(7):1776. [Link]

  • IC 50 values of flavopiridol in four CCA cell lines. ResearchGate. [Link]

  • Palbociclib and Ribociclib Analogs Targeting CDK4 and CDK6 for Breast Cancer Treatment: A Molecular Modeling Study. ChemRxiv. [Link]

  • Chen P, Lee NV, Hu W, et al. Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Mol Cancer Ther. 2016;15(10):2273-2281. [Link]

  • Foy R, Lew KX, Saurin AT. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. 2023. [Link]

  • Docking of Potent Anticancer Agents; 4-(Pyrazol-4yl)-Pyrimidine Derivatives as Selective Cyclin-Depend. AIP Conference Proceedings. 2017. [Link]

  • Tadesse S, Yu M, Wang S. 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation. Bioorg Med Chem. 2023;82:117158. [Link]

  • Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma. Theranostics. 2017;7(9):2448-2460. [Link]

  • A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. J Med Chem. 2010;53(23):8469-8483. [Link]

  • Gomaa N, El-Bendary E, El-Kerdawy A, et al. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. J Enzyme Inhib Med Chem. 2022;37(1):1858-1875. [Link]

  • Complex effects of flavopiridol on the expression of primary response genes. BMC Genomics. 2012;13:120. [Link]

  • CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib. ResearchGate. [Link]

  • The X-ray co-crystal structure of human CDK6 and Palbociclib. RCSB PDB. [Link]

  • Asghar U, Witkiewicz AK, Turner NC, Knudsen ES. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs. Nat Rev Drug Discov. 2015;14(2):130-146. [Link]

  • Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition. Oncogene. 2018;37(12):1538-1549. [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorg Chem. 2023;138:106649. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorg Med Chem Lett. 2007;17(15):4297-4302. [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. J Med Chem. 2024;67(4):3008-3027. [Link]

Sources

A Comparative Guide to Confirming Mechanism of Action Using Genetic Knockout Studies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing a drug's precise mechanism of action (MoA) is a cornerstone of preclinical and clinical success. While biochemical assays can suggest a target, they cannot fully recapitulate the complex interactions within a living cell. Genetic knockout studies offer a definitive approach to validate a drug's on-target activity by directly assessing the phenotypic consequences of removing the target protein. This guide provides an in-depth comparison of modern knockout technologies, focusing on their application in MoA confirmation, supported by experimental workflows and data interpretation strategies.

Part 1: Foundational Principles of Genetic Knockout for MoA Confirmation

The core principle behind using genetic knockout for MoA studies is elegantly simple: if a drug achieves its effect by inhibiting a specific protein, then removing that protein from the cell should render the cell resistant to the drug's effects. This powerful logic allows for a direct and causal link to be drawn between a protein target and a therapeutic outcome.

The Causality Behind Inactivation

By creating a null-mutant for a specific gene, we can observe the cellular response to a compound in the complete absence of its putative target. If the cellular phenotype induced by the drug (e.g., apoptosis, cell cycle arrest) is ablated in the knockout cells compared to wild-type (WT) cells, it provides strong evidence that the drug's efficacy is mediated through that specific target. This approach moves beyond correlation to establish causality.

Building a Self-Validating System

To ensure the scientific rigor of MoA studies, the experimental design must be self-validating. This is achieved through a series of essential controls:

  • Parental Wild-Type (WT) Cells: The baseline to which all manipulations are compared.

  • Negative Controls: Cells treated with a non-targeting guide RNA to account for any effects of the gene-editing machinery itself.

  • Multiple Independent Clones: Analyzing several distinct knockout clones minimizes the risk that the observed phenotype is due to off-target effects or clonal variability.

  • Rescue Experiments: The gold standard for validation.[1][2] Re-introducing the wild-type gene into the knockout cell line should restore sensitivity to the drug, confirming that the observed resistance was a direct result of the gene's absence.[1][3][4]

Part 2: A Comparative Analysis of Leading Knockout Technologies

The choice of technology for generating a knockout is critical and depends on the specific experimental context, including the cell type, the gene of interest, and the desired level of control.

CRISPR-Cas9: The Versatile Workhorse

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has become the dominant tool for gene editing due to its simplicity, efficiency, and scalability.[5][6]

Mechanism of Action

The system uses a synthetic single-guide RNA (sgRNA) to direct the Cas9 nuclease to a specific 20-nucleotide target sequence in the genome.[6][7][8] For Cas9 to bind and cut, the target sequence must be adjacent to a Protospacer Adjacent Motif (PAM).[6][7] Cas9 induces a double-strand break (DSB) in the DNA.[6][7] The cell's primary repair mechanism, non-homologous end joining (NHEJ), is error-prone and often introduces small insertions or deletions (indels), leading to frameshift mutations that result in a non-functional, "knocked out" gene.[8][9][10]

CRISPR-Cas9 Mechanism of Action Diagram

CRISPR_Mechanism cluster_0 CRISPR-Cas9 Complex cluster_1 Target DNA Cas9 Cas9 Nuclease DNA Target Sequence Cas9->DNA recognizes & binds sgRNA sgRNA sgRNA->Cas9 binds DSB Double-Strand Break (DSB) DNA->DSB cleaves PAM PAM NHEJ NHEJ Repair (Indels) DSB->NHEJ triggers KO Gene Knockout NHEJ->KO results in Cre_Lox_Workflow FloxedMouse Generate Floxed Mouse (Gene flanked by LoxP sites) Breed Breed Mice FloxedMouse->Breed CreMouse Cre Driver Mouse (Tissue-specific promoter) CreMouse->Breed Offspring Offspring (Floxed Gene + Cre) Breed->Offspring Expression Cre Recombinase Expressed in Specific Tissue Offspring->Expression Excision LoxP Recombination Excision of Gene Expression->Excision cKO Conditional Knockout (Gene deleted only in target tissue) Excision->cKO

Caption: The Cre-Lox system involves breeding a mouse with a "floxed" gene to a Cre driver mouse, resulting in offspring with a tissue-specific gene knockout.

Comparative Summary of Technologies
FeatureCRISPR-Cas9ZFNs / TALENsRNAiCre-Lox
Effect Knockout (Permanent)Knockout (Permanent)Knockdown (Transient)Knockout (Permanent, Conditional)
Mechanism DNA Cleavage (sgRNA-guided)DNA Cleavage (Protein-guided)mRNA DegradationDNA Recombination
Ease of Design HighLowModerateLow (for model generation)
Specificity Good to HighHighModerateHigh
Off-Target Risk ModerateLowHighLow
Best For High-throughput screening, rapid knockout generationHigh-specificity applications, difficult targetsStudying essential genes, orthogonal validationIn vivo studies, developmental biology, tissue-specific MoA

Part 3: Practical Guide to a Knockout MoA Study

This section outlines a standard workflow for a CRISPR-Cas9-based MoA confirmation study.

Experimental Workflow for MoA Confirmation

MoA_Workflow A 1. gRNA Design & Validation (Targeting gene of interest) B 2. Delivery of CRISPR Components (e.g., Electroporation, Lentivirus) A->B C 3. Single-Cell Cloning (Isolate and expand individual cells) B->C D 4. Genotypic Validation (PCR & Sanger Sequencing) C->D E 5. Proteomic Validation (Western Blot, Mass Spec) D->E F 6. Phenotypic Assay (Drug Dose-Response Curve) E->F G 7. Data Analysis (Compare WT vs. KO IC50) F->G H 8. Rescue Experiment (Re-express WT gene in KO clone) G->H Confirmatory Step

Caption: A typical workflow for confirming a drug's MoA using CRISPR-Cas9, from gRNA design to the final rescue experiment.

Step-by-Step Protocol

  • gRNA Design and Validation:

    • Use online tools to design at least two sgRNAs targeting an early exon of the gene of interest to maximize the chance of a frameshift mutation.

    • Prioritize sgRNAs with high predicted on-target scores and low predicted off-target scores. [5][11]

  • Delivery of CRISPR Components:

    • Deliver the Cas9 nuclease and sgRNA into the target cell line. [7]Common methods include plasmid transfection, electroporation of ribonucleoprotein (RNP) complexes, or lentiviral transduction. [7]

  • Clonal Selection and Expansion:

    • Isolate single cells from the edited population via fluorescence-activated cell sorting (FACS) or limiting dilution.

    • Expand these single cells into clonal populations. This step is critical, as the initial edited population is heterogeneous.

  • Validation of Knockout:

    • Genomic Validation: Extract genomic DNA from each clone. Use PCR to amplify the targeted region and Sanger sequencing to confirm the presence of indels. [12][13]

    • Protein Validation: This is the most crucial validation step. Confirm the absence of the target protein using Western Blot or mass spectrometry. [12][13][14]The absence of the protein is the true measure of a successful knockout.

  • Phenotypic Analysis:

    • Treat both wild-type and validated knockout clones with a range of concentrations of the drug .

    • Measure the relevant phenotype (e.g., cell viability, apoptosis) to generate dose-response curves.

  • Data Interpretation:

    • A significant rightward shift in the IC50 value (the concentration of a drug that gives a half-maximal response) in the knockout cells compared to wild-type cells indicates that the drug's efficacy is dependent on the target protein.

Part 4: Case Study - Validating a Novel Kinase Inhibitor

Scenario: A novel compound, "Inhibitor-X," is believed to target Kinase-Y. A CRISPR-Cas9 knockout of the KINY gene is performed in a cancer cell line to confirm this MoA.

Experimental Data Summary

Cell LineGenotypeKINY Protein Level (Western Blot)Inhibitor-X IC50 (nM)
ParentalWild-Type100%50
Clone AKINY -/- (Homozygous KO)0%>10,000
Clone BKINY -/- (Homozygous KO)0%>10,000
Clone C (Control)Non-Targeting gRNA100%55
Clone A + RescueKINY -/- + WT KINY cDNA95%60

Interpretation:

  • The two independent knockout clones (A and B) show a complete loss of Kinase-Y protein and a dramatic (>200-fold) increase in the IC50 for Inhibitor-X, indicating strong resistance. This provides direct evidence that Inhibitor-X acts through Kinase-Y. [15][16]

  • The non-targeting control (Clone C) behaves like the parental line, showing that the editing process itself did not cause resistance.

  • Crucially, re-expressing wild-type Kinase-Y in Clone A restores sensitivity to Inhibitor-X, confirming that the resistance phenotype was specifically due to the absence of the target.

Conclusion

Genetic knockout is an indispensable tool in modern drug development for rigorously validating a compound's mechanism of action. While CRISPR-Cas9 has emerged as the most common and versatile method, a thorough understanding of all available technologies—including ZFNs, TALENs, RNAi, and the Cre-Lox system—allows researchers to select the optimal approach for their specific scientific question. By adhering to a self-validating experimental design that includes proper controls and, most importantly, rescue experiments, scientists can generate unambiguous data that causally links a drug target to its therapeutic effect, thereby increasing the probability of success in the long and arduous journey of drug discovery.

References

  • Off-target effects in CRISPR/Cas9 gene editing - PMC. NIH. [Link]

  • Techniques for Validating CRISPR Changes Using RNA-Sequencing Data - PMC. NIH. [Link]

  • How to Validate a CRISPR Knockout. Biognosys. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. Frontiers. [Link]

  • CRISPR 101: Off-Target Effects. Addgene Blog. [Link]

  • ZFN, TALEN and CRISPR/Cas-based methods for genome engineering - PMC. NIH. [Link]

  • What is CRISPR: Your Ultimate Guide. Synthego. [Link]

  • CRISPR Guide. Addgene. [Link]

  • The CRISPR Paradox: Understanding On-Target and Off-Target Effects. CD Genomics. [Link]

  • Simplified Gene Knockout by CRISPR-Cas9-Induced Homologous Recombination | ACS Synthetic Biology. ACS Publications. [Link]

  • CRISPR 101: Validating Your Genome Edit. Addgene Blog. [Link]

  • TALENs and ZFNs. CureFFI.org. [Link]

  • Gene Editing's Sharp Edge: Understanding Zinc Finger Nucleases (ZFN), Transcription Activator-Like Effector Nucleases (TALEN) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR). Highlights in Science, Engineering and Technology. [Link]

  • [Applications of ZFN, TALEN and CRISPR/Cas9 techniques in disease modeling and gene therapy]. PubMed. [Link]

  • Drug mechanism‐of‐action discovery through the integration of pharmacological and CRISPR screens - PMC. NIH. [Link]

  • Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC. NIH. [Link]

  • What does rescue mean in the context of biological experiments?. Biology Stack Exchange. [Link]

  • The conditional KO approach: Cre/Lox technology in human neurons - PMC. NIH. [Link]

  • How Does Cre-Lox Recombination Work in Conditional Knockouts?. Patsnap Synapse. [Link]

  • Conditional Knockout Models. Creative Biolabs. [Link]

  • 5 ways to validate and extend your research with Knockout Cell Lines. Horizon Discovery. [Link]

  • How To Obtain A Conditional Knockout. Lab Signals. [Link]

  • Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. preLights. [Link]

  • Gene Silencing Methods: CRISPR vs. RNAi vs. TALENs. Applied Biological Materials Inc.. [Link]

  • Understanding the Cre-Lox System in Genetic Research. Cyagen. [Link]

  • Innovative CRISPR Screening Promotes Drug Target Identification | ACS Central Science. ACS Publications. [Link]

  • Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. bioRxiv. [Link]

  • CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. Frontiers. [Link]

  • Is the rescue experiment necessary in the knock-out model?. ResearchGate. [Link]

  • An improved strategy for CRISPR/Cas9 gene knockout and subsequent wildtype and mutant gene rescue | PLOS One. PLOS. [Link]

  • Rescue experiment. (A) Strategy to map the functional domains and... | Download Scientific Diagram. ResearchGate. [Link]

Sources

Head-to-head study of pyrazolo[3,4-d]pyrimidine vs oxazolo[5,4-d]pyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical head-to-head analysis of Pyrazolo[3,4-d]pyrimidine versus Oxazolo[5,4-d]pyrimidine scaffolds. This content is designed for medicinal chemists and drug discovery scientists, focusing on synthetic viability, structure-activity relationships (SAR), and kinase binding modes.

Executive Summary: The Bioisosteric Verdict

In the realm of kinase inhibitor design, the Pyrazolo[3,4-d]pyrimidine scaffold remains the "gold standard" adenine bioisostere due to its superior chemical stability, established synthetic routes, and capacity to mimic the key N-H hydrogen bond donor of the purine ring.

However, the Oxazolo[5,4-d]pyrimidine scaffold emerges as a critical alternative when "nitrogen walking" is required to modulate solubility, reduce hydrogen bond donor count (to improve permeability), or alter selectivity profiles against specific targets like VEGFR2 or EGFR . While it suffers from lower synthetic yields and ring instability, it offers a unique vector for overcoming resistance mutations where the conserved water-mediated networks differ.

FeaturePyrazolo[3,4-d]pyrimidine Oxazolo[5,4-d]pyrimidine
Primary Utility Broad-spectrum Kinase Inhibition (Src, BTK, CDK)Targeted Selectivity (VEGFR2, EGFR, AURKA)
Hinge Binding H-Bond Donor (N1-H) & AcceptorH-Bond Acceptor (O) Only
Chemical Stability High (Resistant to hydrolysis)Moderate/Low (Ring opening risk)
Synthetic Yields High (>70-90% typical)Low to Moderate (9-66%)
Solubility Low (often requires solubilizing tails)Moderate (Polar oxygen improves logS)

Structural & Mechanistic Analysis

The core differentiator between these scaffolds lies in the 5-membered ring fusion. This subtle atomic change dictates the interaction with the kinase hinge region.

Hinge Region Binding Logic
  • Pyrazolo[3,4-d]pyrimidine: The N1-H serves as a hydrogen bond donor , mimicking the N9-H of purine. This allows it to form a canonical bidentate interaction with the backbone carbonyl of the kinase hinge residue (e.g., Glu885 in VEGFR2 or Met341 in Src).

  • Oxazolo[5,4-d]pyrimidine: The Oxygen atom acts exclusively as a hydrogen bond acceptor . This removes a donor interaction, which can be advantageous for kinases that lack a complementary backbone acceptor in the binding pocket or to avoid desolvation penalties associated with buried polar hydrogens.

Visualization: Scaffold Architecture & Binding Modes

ScaffoldComparison Pyrazolo Pyrazolo[3,4-d]pyrimidine (Adenine Isostere) P_Donor N-H: H-Bond DONOR (Mimics Purine N9) Pyrazolo->P_Donor P_Stab High Chemical Stability Pyrazolo->P_Stab Oxazolo Oxazolo[5,4-d]pyrimidine (9-Oxa-Purine Analog) O_Acc O: H-Bond ACCEPTOR (No Donor Capability) Oxazolo->O_Acc O_Sol Improved Solubility (Polar Oxygen) Oxazolo->O_Sol O_Instab Ring Instability (Hydrolysis Risk) Oxazolo->O_Instab Hinge Kinase Hinge Region (Glu/Met Backbone) P_Donor->Hinge Strong Bidentate Binding O_Acc->Hinge Altered H-Bond Pattern

Figure 1: Comparative architecture of scaffolds highlighting the critical N-H vs. O substitution and its impact on hinge binding and stability.

Head-to-Head Biological Performance

The following data compares representative potent compounds from both classes against key kinase targets. Note that while Pyrazolo derivatives often achieve sub-nanomolar potency (e.g., Ibrutinib), Oxazolo derivatives show competitive potency in specific niches like EGFR and VEGFR2.

Comparative Potency Table (IC50)
TargetPyrazolo[3,4-d]pyrimidine RepresentativeOxazolo[5,4-d]pyrimidine RepresentativeVerdict
EGFR (WT) Compound 12b IC50: 16 nM [1]Compound 3 IC50: 6 nM [2]Tie/Oxazolo Wins: Oxazolo derivatives can achieve single-digit nanomolar potency, rivaling pyrazolo analogs in EGFR binding.
VEGFR2 Compound 33 Potent inhibition (Multikinase) [3]Compound 5 IC50: 330 nM [2]Pyrazolo Wins: Pyrazolo core generally yields higher potency for VEGFR2 compared to the oxazolo equivalents.
CDK2 Compound 17 IC50: 190 nM [4]Inactive / Low Potency (Typically >1 µM)Pyrazolo Wins: The N-H donor is often critical for the CDK2 hinge interaction (Leu83).
AURKA Various derivativesCompound 17 IC50: 1-50 nM [2]Oxazolo Wins: Demonstrates high selectivity and potency for Aurora Kinase A.

Key Insight: The Oxazolo scaffold is particularly effective when targeting EGFR and AURKA , where the oxygen atom likely participates in a favorable water-mediated network or avoids a steric clash that the N-H of the pyrazole might introduce.

Synthetic Accessibility & Workflows

A major decision point for researchers is the "ease of make." Pyrazolo[3,4-d]pyrimidines are robust, whereas Oxazolo[5,4-d]pyrimidines require careful handling to prevent ring degradation.

Synthesis Decision Tree

SynthesisWorkflow Start Target Design Choice Scaffold Selection Start->Choice Pyrazolo Pyrazolo[3,4-d]pyrimidine Choice->Pyrazolo Standard Potency Oxazolo Oxazolo[5,4-d]pyrimidine Choice->Oxazolo Altered Solubility/Selectivity P_Route Route A: Hydrazine + Ethoxymethylene malononitrile Pyrazolo->P_Route P_Result High Yield (>80%) Stable Intermediate P_Route->P_Result O_Route Route B: 5-aminooxazole-4-carbonitrile + Formamidine/Orthoester Oxazolo->O_Route O_Risk Risk: Ring Opening (In Ethanol/Base) O_Route->O_Risk O_Result Moderate Yield (9-66%) Requires Aprotic Solvents O_Risk->O_Result

Figure 2: Synthetic workflow highlighting the stability risks associated with the Oxazolo route.

Experimental Protocols
Protocol A: General Synthesis of Pyrazolo[3,4-d]pyrimidine Core
  • Cyclization: React 5-amino-1H-pyrazole-4-carbonitrile with formamide (or triethyl orthoformate) at reflux (180°C) for 4–6 hours.

  • Work-up: Cool the mixture. The product typically precipitates. Filter and wash with cold ethanol.

  • Chlorination (Activation): Reflux the resulting pyrazolo-pyrimidinone with POCl3 to generate the 4-chloro derivative (key intermediate for SNAr).

  • Yield: Expect 75–90%.

Protocol B: Synthesis of Oxazolo[5,4-d]pyrimidine Core (Critical Care Required)
  • Starting Material: Use 5-amino-2-substituted-oxazole-4-carbonitrile.

  • Cyclization: React with triethyl orthoformate/acetic anhydride. Crucial Step: Avoid prolonged heating in protic solvents (ethanol) as the oxazole ring may open [5]. Use aprotic solvents like CCl4 or dioxane if possible, or control reaction time strictly.

  • Amine Substitution: React the intermediate with the desired amine.

  • Yield: Expect 20–60%. Purification by column chromatography is almost always required due to by-product formation.

References

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review. Molecules. Link

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives... FLT3 and VEGFR2. Journal of Medicinal Chemistry. Link

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Link

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. International Journal of Molecular Sciences. Link

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(1H-pyrazol-4-yl)pyrimidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety standards and regulatory requirements, providing a self-validating system for your laboratory's chemical hygiene plan.

I. Hazard Identification and Risk Assessment

Before handling or disposing of 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride, a thorough risk assessment is paramount. Based on the hazards associated with its constituent parts, the following potential risks should be considered:

  • Corrosivity: As a dihydrochloride salt, this compound is acidic and may be corrosive, potentially causing severe skin burns and eye damage.[5][6]

  • Toxicity: Pyrazole-containing compounds can be harmful if swallowed and toxic in contact with skin.[7] Some pyrimidine derivatives are also classified as toxic if swallowed.[8]

  • Environmental Hazard: Many heterocyclic compounds, including pyrazole derivatives, are toxic to aquatic life with long-lasting effects.[1][7] Therefore, this compound should not be allowed to enter drains or waterways.[5][9]

Table 1: Summary of Potential Hazards and Regulatory Considerations

Hazard CategoryPotential EffectsRegulatory Framework
Corrosivity Can cause severe skin burns and eye damage.[5][6]Resource Conservation and Recovery Act (RCRA) - Characteristic Hazardous Waste (D002).
Toxicity Harmful if swallowed, toxic in contact with skin.[7][8]RCRA - Potentially a "P" or "U" listed waste if it meets specific criteria.[10]
Environmental Toxic to aquatic life with long-lasting effects.[1][7]Clean Water Act, EPA regulations.[1][10]
Reactivity Potential for violent reaction with incompatible materials.RCRA - Characteristic Hazardous Waste (D003).
II. Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks during handling and disposal, the following personal protective equipment and engineering controls are mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[5][6]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[6]

  • Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6] Eyewash stations and safety showers must be readily accessible.[6]

III. Spill Management Protocol

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. For a solid spill, isolate the area.[6]

  • Ventilate: Ensure the area is well-ventilated, ideally within a chemical fume hood.[6]

  • Containment and Collection: For a solid spill, carefully dampen the material to prevent it from becoming airborne.[6] Use an absorbent material to collect the spilled substance and place it into a suitable, labeled container for hazardous waste.[6]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[5]

IV. Step-by-Step Disposal Protocol

The disposal of 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride must comply with all local, state, and federal regulations.[5] The following protocol provides a systematic approach to its safe disposal.

  • Waste Identification and Classification: Based on its characteristics, 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride should be classified as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.

  • Waste Collection and Segregation:

    • Collect all waste containing this compound, including contaminated consumables, in a designated hazardous waste container.[6]

    • The container must be chemically compatible with the waste.[10] Given the acidic nature of the dihydrochloride salt, a high-density polyethylene (HDPE) or similar acid-resistant container is recommended.

    • Never mix this waste with incompatible chemicals.[11] Specifically, segregate it from bases and strong oxidizing agents.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride".[5][12] The label should also include the date of accumulation and the specific hazards (e.g., Corrosive, Toxic).[12]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[12]

    • The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.[10]

  • Neutralization (Optional and with Caution):

    • Neutralization of the hydrochloride salt to a pH between 5.5 and 9.5 may be considered to reduce its corrosivity.[13] This should only be performed by trained personnel in a controlled environment, such as a fume hood, while wearing appropriate PPE.[13]

    • Slowly add a weak base, such as sodium bicarbonate, to a dilute aqueous solution of the waste.[14] Monitor the pH throughout the process.[14]

    • Crucially, consult your institution's EHS department before attempting any neutralization procedure. Some jurisdictions may not permit on-site treatment of hazardous waste without a specific license.[15]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.[5]

    • The recommended final disposal method is likely to be incineration at a permitted hazardous waste facility.[6]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride.

DisposalWorkflow Disposal Workflow for 2-(1H-pyrazol-4-yl)pyrimidine Dihydrochloride Start Start: Generation of Waste Assess Hazard Assessment: - Corrosive (Acidic) - Potentially Toxic - Environmental Hazard Start->Assess PPE Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat Assess->PPE Collect Collect in a Labeled, Compatible Container (e.g., HDPE) PPE->Collect Segregate Segregate from Incompatible Waste (e.g., Bases, Oxidizers) Collect->Segregate Store Store in a Designated Satellite Accumulation Area Segregate->Store ConsultEHS Consult Institutional EHS for Neutralization Protocol Store->ConsultEHS Neutralize Neutralization (If Permitted): - Dilute with water - Slowly add weak base - Monitor pH ConsultEHS->Neutralize Approved Pickup Arrange for Pickup by Licensed Hazardous Waste Contractor ConsultEHS->Pickup Not Approved Neutralize->Pickup End End: Proper Disposal Pickup->End

Caption: Decision workflow for the disposal of 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on chemical waste disposal.

References

  • Daniels Health. (2025, May 21).
  • Benchchem. (n.d.). Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide.
  • Benchchem. (n.d.). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
  • Texas Woman's University. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • National Science Teaching Association. (2024, August 16).
  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Occupational Safety and Health Administration. (n.d.).
  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid.
  • Chemos GmbH & Co.KG. (2019, June 11).
  • U.S. Environmental Protection Agency. (2025, May 30).
  • MilliporeSigma. (2026, January 6).
  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
  • American Chemistry Council. (n.d.).
  • Arvia Technology. (n.d.).
  • BASF. (2026, February 6).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Thermo Fisher Scientific. (2012, April 30).
  • Current Green Chemistry. (2024, July 9).
  • Fisher Scientific. (2025, December 18).
  • Current Green Chemistry. (n.d.).
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • ResearchGate. (2025, July 22).
  • ScienceDirect. (2020, July 1). The inhibition behavior of two pyrimidine-pyrazole derivatives against corrosion in hydrochloric solution: Experimental, surface analysis and in silico approach studies.
  • National Center for Biotechnology Information. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
  • Tokyo Chemical Industry. (2025, December 10).
  • PubMed. (2007, July 19).
  • University of Wisconsin–Madison. (n.d.). Chemical Disposal Procedures.
  • ResearchGate. (2022, January 8). (PDF)
  • Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Small Molecule Pathway D
  • Sterlitech. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Walchem. (2024, April 19).
  • ResearchGate. (2026, February 8).
  • DWK Life Sciences. (n.d.).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。